Cabozantinib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H24FN3O5 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(2,3,5,6-tetradeuterio-4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i3D,4D,5D,6D |
InChI Key |
ONIQOQHATWINJY-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C2(CC2)C(=O)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)[2H])[2H])F)[2H] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Cabozantinib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Cabozantinib-d4, a deuterated internal standard crucial for the accurate quantification of the multi-tyrosine kinase inhibitor Cabozantinib in biological matrices. This document details a feasible synthetic route, experimental protocols, and methods for assessing isotopic enrichment, alongside visualizations of key biological pathways and experimental workflows.
Introduction to Cabozantinib and its Deuterated Analog
Cabozantinib is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, AXL, and RET.[1][2][3] Its ability to simultaneously target pathways involved in tumor growth, angiogenesis, and metastasis has led to its approval for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][3]
This compound is a stable isotope-labeled version of Cabozantinib, where four hydrogen atoms are replaced with deuterium. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precise and accurate quantification of Cabozantinib in complex biological samples like plasma.[4] The deuterium labeling provides a distinct mass difference, allowing it to be differentiated from the unlabeled drug while maintaining nearly identical chemical and physical properties.
Synthesis of this compound
The synthesis of this compound mirrors the established routes for unlabeled Cabozantinib, with the key difference being the introduction of deuterium atoms at a specific position in a precursor molecule. Based on commercially available deuterated starting materials and known synthetic transformations, a plausible and efficient synthesis of this compound, with deuterium atoms on the cyclopropane ring, is outlined below.
Proposed Synthetic Scheme
The synthesis of this compound can be achieved through a multi-step process, commencing with the preparation of a deuterated cyclopropane intermediate.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of Cabozantinib and related structures. Researchers should exercise appropriate safety precautions and optimize reaction conditions as needed.
Step 1: Synthesis of Diethyl cyclopropane-d4-1,1-dicarboxylate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add diethyl malonate at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add 1,2-dibromoethane-d4 dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, quench with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl cyclopropane-d4-1,1-dicarboxylate.
Step 2: Synthesis of 1-(4-Fluorophenylcarbamoyl)cyclopropane-d4-1-carboxylic acid methyl ester
-
Hydrolyze one of the ester groups of diethyl cyclopropane-d4-1,1-dicarboxylate using one equivalent of potassium hydroxide in an ethanol/water mixture.
-
Acidify the reaction mixture with HCl to precipitate the monoacid, which is then filtered and dried.
-
Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride in the presence of a catalytic amount of DMF.
-
In a separate flask, dissolve 4-fluoroaniline in pyridine and cool to 0 °C.
-
Add the freshly prepared acid chloride dropwise to the 4-fluoroaniline solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Treat the resulting amide-ester with sodium methoxide in methanol to ensure the methyl ester is present. Purify the product by column chromatography.
Step 3: Synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline
-
Combine 4-chloro-6,7-dimethoxyquinoline, 4-aminophenol, and a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF).
-
Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.
Step 4: Final Condensation to this compound
-
To a solution of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes to form the corresponding alkoxide.
-
Add a solution of 1-(4-fluorophenylcarbamoyl)cyclopropane-d4-1-carboxylic acid methyl ester in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. It is typically assessed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is a primary technique for determining the isotopic distribution of a deuterated compound. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the different isotopologues.
Experimental Protocol for Isotopic Purity by LC-MS/MS:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it onto an appropriate LC column (e.g., C18) for separation prior to MS analysis.
-
Acquire full scan mass spectra in positive ion mode using electrospray ionization (ESI).
-
Analyze the mass spectrum to determine the relative abundance of the molecular ions corresponding to the different isotopologues (d0, d1, d2, d3, and d4).
-
The isotopic purity is calculated based on the relative peak areas of the desired deuterated species (d4) compared to the total area of all isotopic peaks.
Table 1: Mass Spectrometry Data for Cabozantinib and this compound
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Reference |
| Cabozantinib | C₂₈H₂₄FN₃O₅ | 502.2 | 391.1 | [5] |
| This compound | C₂₈H₂₀D₄FN₃O₅ | 506.3 | 391.2 | [5] |
A typical Certificate of Analysis for commercially available this compound would report an isotopic enrichment of >95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the location and extent of deuteration.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclopropane ring should be significantly diminished or absent compared to the spectrum of unlabeled Cabozantinib. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the degree of deuteration.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms in the molecule, confirming their position on the cyclopropane ring.
Cabozantinib's Mechanism of Action: Key Signaling Pathways
Cabozantinib exerts its anti-tumor effects by inhibiting multiple RTKs, primarily MET and VEGFR2, thereby disrupting key signaling pathways involved in cancer progression.
Inhibition of the MET Signaling Pathway
The MET receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and invasion. Aberrant MET signaling is implicated in the development and progression of many cancers. Cabozantinib effectively inhibits MET phosphorylation, leading to the downregulation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[1][6][7]
Inhibition of the VEGFR2 Signaling Pathway
Vascular endothelial growth factor (VEGF) and its receptor VEGFR2 are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR2, Cabozantinib blocks the pro-angiogenic signals, leading to a reduction in tumor vascularization and growth.[1][6][8]
Conclusion
This technical guide provides a detailed framework for the synthesis and isotopic purity assessment of this compound. The proposed synthetic route offers a practical approach for researchers, and the outlined analytical methods are essential for verifying the quality of this critical internal standard. A thorough understanding of these technical aspects, coupled with an appreciation of Cabozantinib's mechanism of action, is vital for professionals in drug development and bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabometyxhcp.com [cabometyxhcp.com]
- 4. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cabozantinib, a Multityrosine Kinase Inhibitor of MET and VEGF Receptors Which Suppresses Mouse Laser-Induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis for Cabozantinib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Cabozantinib-d4, a deuterated internal standard crucial for the accurate quantification of the multi-targeted tyrosine kinase inhibitor, Cabozantinib, in complex biological matrices. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results in preclinical and clinical research.
Introduction to this compound and the Role of a Certificate of Analysis
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), AXL, and RET. These signaling pathways are critical in tumor angiogenesis, invasion, and metastasis.[1] this compound, a stable isotope-labeled analog of Cabozantinib, serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to correct for variability in sample preparation and instrument response.[2][3]
A Certificate of Analysis is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. For a certified reference material like this compound, the CoA provides essential data on its identity, purity, and isotopic enrichment, assuring its suitability for its intended analytical purpose.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data typically presented in a Certificate of Analysis for this compound.
Table 1: Identification and Chemical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1802168-53-1[6] |
| Molecular Formula | C₂₈H₂₀D₄FN₃O₅[7][8] |
| Molecular Weight | 505.51 g/mol [9] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification |
| Chemical Purity | HPLC | >95%[9] |
| Isotopic Enrichment | LC-MS | >95%[9] |
| Deuterium Incorporation | LC-MS | ≥99% D₄ |
Experimental Protocols
This section details the methodologies for the key experiments cited in the CoA to determine the identity, purity, and isotopic enrichment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Purpose: To determine the chemical purity of this compound by separating it from any non-labeled Cabozantinib and other impurities.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Formic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol). A typical mobile phase composition could be 0.1% Formic acid:acetonitrile:methanol (35:33:32 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 244 nm.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.[3]
Procedure:
-
A standard solution of this compound is prepared in a suitable diluent (e.g., mobile phase).
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of this compound is measured.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment
Purpose: To confirm the identity of this compound by its mass-to-charge ratio (m/z) and to determine the degree of deuterium incorporation.
Instrumentation:
-
A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm.[3]
-
Mobile Phase: 10mM Ammonium formate and Methanol (20:80 v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Run Time: Approximately 3 minutes.[11]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Gas: Nitrogen.
Procedure:
-
A dilute solution of this compound is infused into the mass spectrometer.
-
The mass spectrum is acquired to confirm the presence of the [M+H]⁺ ion at m/z 506.3.
-
The relative intensities of the signals corresponding to the d₀, d₁, d₂, d₃, and d₄ species are measured to calculate the isotopic distribution and confirm the isotopic enrichment.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by Cabozantinib and the general workflow for the certification of a reference material.
Caption: Cabozantinib inhibits key signaling pathways involved in tumor progression.
Caption: A typical workflow for the quality control and certification of a reference standard.
Conclusion: The Importance of the Certificate of Analysis
For researchers and drug development professionals, the Certificate of Analysis for this compound is not merely a supplementary document but a critical component that underpins the validity of their scientific findings. It provides the necessary assurance that the internal standard is of high quality and will perform reliably in quantitative assays. By carefully reviewing the CoA, scientists can have confidence in the accuracy of their data, which is essential for making informed decisions in drug discovery and development. The detailed information on identity, purity, and isotopic enrichment allows for the traceability and reproducibility of analytical methods, which are fundamental principles of good scientific practice.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scielo.br [scielo.br]
- 4. Cabozantinib D4 | CAS No: NA [aquigenbio.com]
- 5. Certified reference materials - Wikipedia [en.wikipedia.org]
- 6. This compound | C28H24FN3O5 | CID 76974224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. clearsynth.com [clearsynth.com]
- 9. sussex-research.com [sussex-research.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cabozantinib: A Multi-Targeted Tyrosine Kinase Inhibitor for Advanced Cancer Research
An In-depth Technical Guide on the Core Mechanism of Action of Cabozantinib as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib, an oral small-molecule tyrosine kinase inhibitor (TKI), has emerged as a critical tool in oncological research and a potent therapeutic agent.[1] Developed by Exelixis, Inc., and approved for malignancies including medullary thyroid cancer (MTC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC), its utility extends far beyond the clinic.[1] For researchers, Cabozantinib offers a unique advantage due to its ability to simultaneously inhibit multiple key signaling pathways involved in tumor growth, angiogenesis, metastasis, and immune modulation.[1] This multi-targeted nature distinguishes it from single-target inhibitors and provides a powerful means to investigate the complex and interconnected signaling networks that drive cancer progression.[1]
This guide provides a comprehensive overview of Cabozantinib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.
Core Mechanism of Action: Simultaneous Inhibition of Key Oncogenic Drivers
Cabozantinib exerts its anti-tumor effects by potently inhibiting a range of receptor tyrosine kinases (RTKs).[1][2] The primary targets include MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL, with significant activity against RET, KIT, TIE2, and FLT3.[2][3][4] This coordinated inhibition disrupts critical cellular processes essential for tumor survival and expansion.
Key Kinase Targets and Their Roles in Cancer
-
MET (Hepatocyte Growth Factor Receptor): The MET receptor and its ligand, hepatocyte growth factor (HGF), are crucial for cell growth, survival, and motility.[2] Dysregulation of the HGF/MET axis is implicated in numerous malignancies, promoting tumor cell escape, invasion, and metastasis.[2] MET activation is also a known mechanism of resistance to therapies targeting the VEGF pathway.[5] By inhibiting MET, Cabozantinib can suppress tumor cell migration and invasion and potentially overcome resistance to other anti-angiogenic agents.[1][6]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] Inhibition of VEGFR2 by Cabozantinib blocks this process, leading to a reduction in tumor vascularization and subsequent tumor starvation.[1][7] This anti-angiogenic activity is a cornerstone of its therapeutic effect.[8]
-
AXL: The AXL receptor tyrosine kinase and its ligand, Gas6, are involved in cell survival, proliferation, migration, and invasion.[6] Overexpression of AXL is linked to increased invasiveness and metastasis in various cancers and has been identified as a mediator of resistance to other TKIs.[6][9] Cabozantinib's inhibition of AXL provides another avenue to control metastatic progression and combat drug resistance.[6][10]
-
RET (Rearranged during Transfection): Gain-of-function mutations in the RET proto-oncogene are a primary driver of medullary thyroid cancer.[1] Cabozantinib is a potent inhibitor of both wild-type and mutated forms of RET, making it a highly effective agent for studying and treating this disease.[11]
Downstream Signaling Pathway Inhibition
The inhibition of these primary RTKs by Cabozantinib leads to the downregulation of several critical downstream signaling cascades. These include:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism. Cabozantinib treatment has been shown to significantly reduce the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR.[5][12]
-
RAS/MEK/ERK (MAPK) Pathway: This cascade is a major driver of cell proliferation and differentiation. Inhibition of upstream RTKs by Cabozantinib leads to reduced signaling through the MAPK pathway.[13]
By simultaneously blocking these interconnected pathways, Cabozantinib creates a comprehensive anti-tumor effect, addressing angiogenesis, proliferation, and metastasis.
Quantitative Data on Cabozantinib's Activity
The potency of Cabozantinib against its various targets and its effects on cancer cells have been quantified in numerous preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of Cabozantinib
| Target Kinase | IC50 (nM) |
| VEGFR2 | 0.035[3][4][14][15] |
| MET | 1.3[3][4][14][15] |
| RET | 5.2[3][4][14] |
| KIT | 4.6[3][4][14] |
| AXL | 7[3][4] |
| FLT3 | 11.3[3][4] |
| TIE2 | 14.3[3][4] |
IC50 values represent the concentration of Cabozantinib required to inhibit 50% of the kinase activity in cell-free assays.
Table 2: In Vitro Cellular Effects of Cabozantinib
| Cell Line | Cancer Type | Effect | IC50 / Observation |
| TT | Medullary Thyroid Cancer | Inhibition of cell proliferation | 94 nM[14] |
| E98NT | Glioblastoma | Inhibition of cell proliferation | ~89 nM[16] |
| E98 | Glioblastoma | Reduced cell migration | Significant at >0.5 µM[16] |
| SKOV3 | Ovarian Cancer | Inhibition of GAS6 and HGF-induced cell migration and invasion | Effective inhibition observed[6] |
| MDA-MB-231, HCC70 | Triple-Negative Breast Cancer | Cytotoxic, reduced invasive outgrowths | Effective inhibition observed[17] |
Table 3: In Vivo Anti-Tumor Activity of Cabozantinib
| Tumor Model | Cancer Type | Dosing | Effect |
| TT xenograft | Medullary Thyroid Cancer | 10, 30, 60 mg/kg daily (oral) | Dose-dependent tumor growth inhibition[11] |
| Breast, Lung, Glioma xenografts | Various | Not specified | Dose-dependent inhibition of tumor growth, decreased proliferation, increased apoptosis[2] |
| Colorectal Cancer PDX | Colorectal Cancer | 30 mg/kg daily (oral) | Significant anti-tumor effects, reduced vascularity |
| TNBC xenograft | Triple-Negative Breast Cancer | Not specified | Significantly inhibited tumor growth and metastasis[17] |
PDX: Patient-Derived Xenograft
Key Experimental Protocols for Studying Cabozantinib
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of Cabozantinib.
Western Blotting for Phospho-Receptor Tyrosine Kinase Inhibition
This protocol is used to determine the effect of Cabozantinib on the phosphorylation status of its target kinases.
1. Cell Culture and Treatment:
- Plate cells (e.g., HUVECs for VEGFR2, TT cells for RET, or other cancer cell lines expressing the target of interest) in appropriate growth medium and allow them to adhere overnight.
- Starve cells in serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.
- Pre-treat cells with various concentrations of Cabozantinib (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours.
- Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, HGF for MET) for 15-30 minutes to induce receptor phosphorylation. A non-stimulated control should be included.
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by size on an SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-MET, anti-phospho-VEGFR2) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for the total form of the receptor and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach for 24 hours.
2. Drug Treatment:
- Prepare serial dilutions of Cabozantinib in growth medium.
- Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of Cabozantinib (and a vehicle control, typically DMSO).
- Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Formazan Solubilization and Measurement:
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Gently pipette to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance from a blank well (medium only).
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of Cabozantinib in a mouse model.
1. Animal Model and Cell Implantation:
- Use immunocompromised mice (e.g., nu/nu or SCID mice).
- Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
- Monitor the mice regularly for tumor growth.
2. Treatment Initiation and Administration:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare Cabozantinib in an appropriate vehicle for oral gavage.
- Administer Cabozantinib orally at the desired dose (e.g., 30 mg/kg) daily. The control group receives the vehicle only.
3. Tumor Measurement and Monitoring:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Observe the general health and behavior of the animals.
4. Study Endpoint and Tissue Analysis:
- The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor weight can be measured.
- Tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for microvessel density, cleaved caspase-3 for apoptosis) or snap-frozen for molecular analysis (e.g., Western blotting, RNA sequencing).
5. Data Analysis:
- Plot the mean tumor volume over time for each group.
- Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treatment and control groups.
Visualizing the Mechanism of Action
Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows associated with Cabozantinib.
Cabozantinib's Inhibition of Major Signaling Pathways
Caption: Cabozantinib inhibits multiple RTKs, blocking key downstream signaling pathways.
Experimental Workflow for In Vitro Proliferation Assay
Caption: Workflow for determining Cabozantinib's IC50 using an MTT proliferation assay.
Logical Relationship of Cabozantinib's Anti-Cancer Effects
Caption: How multi-targeted inhibition by Cabozantinib leads to anti-tumor activity.
Conclusion
Cabozantinib is a powerful research tool that provides a unique opportunity to probe the complexities of cancer biology. Its ability to simultaneously inhibit key drivers of tumorigenesis—MET, VEGFR2, AXL, and RET—allows for the investigation of signaling crosstalk, mechanisms of drug resistance, and the interplay between tumor cells and their microenvironment.[1][2] The quantitative data and established protocols presented in this guide offer a solid foundation for researchers to design and execute experiments that can further elucidate the intricate mechanisms of cancer and develop more effective therapeutic strategies. By leveraging Cabozantinib, the scientific community can continue to unravel the signaling networks that sustain malignancies, paving the way for the next generation of cancer therapies.
References
- 1. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 2. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Cabozantinib in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of advanced renal cell carcinoma patients with cabozantinib, an oral multityrosine kinase inhibitor of MET, AXL and VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
The Mass Shift of Cabozantinib-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the analytical tools and methodologies for quantitative analysis of therapeutics is paramount. This in-depth technical guide explores the mass shift of Cabozantinib-d4, its application as an internal standard, and the associated experimental protocols for its use in pharmacokinetic studies.
Cabozantinib, a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers. Accurate quantification of Cabozantinib in biological matrices is essential for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for such analyses, ensuring precision and accuracy by compensating for variability in sample processing and instrument response.
Understanding the Mass Shift
The defining characteristic of this compound is its increased mass compared to the parent drug, Cabozantinib. This "mass shift" is intentionally engineered by replacing four hydrogen atoms with their heavier isotope, deuterium. This substitution is typically done on a part of the molecule that is not susceptible to metabolic alteration. The increased mass allows for the distinct detection of the internal standard from the analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
Quantitative Data Summary
The key quantitative parameters differentiating Cabozantinib from its deuterated analog are summarized in the table below. This data is fundamental for the development and validation of bioanalytical methods.
| Parameter | Cabozantinib | This compound | Data Source(s) |
| Molecular Formula | C28H24FN3O5 | C28H20D4FN3O5 | [1][2] |
| Molecular Weight | 501.51 g/mol | 505.5 g/mol | [2][3] |
| Exact Mass | 501.16999904 Da | 505.19510602 Da | [1][2] |
| Precursor Ion (m/z) | 502.0 - 502.2 | 506.0 - 506.3 | [4][5] |
| Product Ion (m/z) | 323.0 - 391.1 | 323.0 - 391.2 | [4][5] |
Experimental Protocols for Quantification
The quantification of Cabozantinib in biological matrices, typically human plasma, is most commonly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a synthesized protocol based on established methodologies.
Sample Preparation
The initial step involves the extraction of Cabozantinib and the internal standard, this compound, from the biological matrix. Two common methods are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation:
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 2 µg/mL in a suitable solvent).[5]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[5]
-
Vortex the mixture vigorously for approximately 30 seconds.[5]
-
Centrifuge the samples at high speed (e.g., 17,200 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
-
-
Liquid-Liquid Extraction:
-
To a polypropylene tube, add 400 µL of the plasma sample and 100 µL of this compound internal standard solution (e.g., 10 ng/mL).[6]
-
Briefly vortex the mixture.[6]
-
Add 100 µL of 0.1N NaOH solution.[6]
-
Add 3 mL of an organic extraction solvent mixture (e.g., ethyl acetate: dichloromethane 80:20 v/v) and vortex for 10 minutes.[6]
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[6]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography
Chromatographic separation is crucial to resolve Cabozantinib and this compound from other matrix components.
-
Column: A C18 reversed-phase column is commonly used, such as a Phenomenex Synergy Polar-RP (4 µm, 2 x 50 mm) or an Xbridge C18 (50 x 4.6 mm, 5 µm).[4][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water or 10mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4][5] The composition can be delivered isocratically or as a gradient.
-
Flow Rate: Flow rates are typically in the range of 0.12 to 0.7 mL/min.[4][7]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[4]
-
Injection Volume: A small volume, typically 5 µL, of the prepared sample is injected onto the column.[4][5]
Mass Spectrometry
The mass spectrometer is used for the detection and quantification of the analyte and internal standard.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically employed.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]
-
MRM Transitions: The precursor to product ion transitions are monitored. For Cabozantinib, a common transition is m/z 502.2 → 391.1, and for this compound, it is m/z 506.3 → 391.2.[4]
-
Instrument Parameters: Specific instrument parameters such as capillary voltage, cone voltage, collision energy, and source temperature need to be optimized for the specific mass spectrometer being used. For example, a source temperature of 120°C and a desolvation temperature of 450°C have been reported.[5]
Visualizing Workflows and Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the primary signaling pathways targeted by Cabozantinib.
Caption: Experimental workflow for Cabozantinib quantification.
Caption: Signaling pathways targeted by Cabozantinib.
References
- 1. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C28H24FN3O5 | CID 76974224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. scielo.br [scielo.br]
- 5. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Cabozantinib-d4: A Technical Guide to Stability and Storage for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability and proper storage of deuterated active pharmaceutical ingredients is paramount to ensure experimental integrity and the reliability of results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Cabozantinib-d4, a deuterated analog of the potent tyrosine kinase inhibitor, Cabozantinib.
This compound is utilized in research as an internal standard for pharmacokinetic studies and as a tool in metabolic research.[1] The substitution of hydrogen with deuterium atoms can influence the metabolic fate of the molecule, potentially leading to a longer half-life and altered metabolite profiles. These changes underscore the importance of precise handling and storage to maintain the isotopic and chemical purity of the compound.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, specific storage conditions should be adhered to. These recommendations are based on information from various suppliers and general best practices for deuterated compounds.
| Form | Storage Temperature | Additional Recommendations |
| Solid (as supplied) | -20°C[2] or 2-8°C[3][4] | Protect from light.[1] Shipped at ambient temperature.[2][5] |
| In Solvent | -80°C (for up to 6 months)[1] | Protect from light.[1] |
| -20°C (for up to 1 month)[1] | Protect from light.[1] |
Stability Profile and Degradation Pathways
While specific, in-depth stability studies on this compound are not extensively published, valuable insights can be drawn from forced degradation studies conducted on its non-deuterated counterpart, Cabozantinib. These studies help to identify potential degradation pathways and inform the development of stability-indicating analytical methods.
Forced degradation studies on Cabozantinib have shown that the primary degradation pathways are hydrolysis and oxidation .[6][7] The molecule exhibits pH-dependent stability, with maximum stability observed at pH 6.[6][7] The degradation of Cabozantinib has been found to follow first-order kinetics.[6][7]
Key Degradation Products of Cabozantinib (non-deuterated):
Under oxidative stress, a major degradation product has been identified as the N-oxide of Cabozantinib.[6][7] Other oxidative metabolites, such as monohydroxy and desmethyl derivatives, have also been observed in in-vitro metabolism studies.[8]
It is important to note that the kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, may influence the rate of degradation of this compound compared to Cabozantinib. However, without specific studies on the deuterated compound, this remains a theoretical consideration.
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of Cabozantinib, which can be adapted for this compound.
Forced Degradation (Stress Testing) Protocol
This protocol is based on studies performed on non-deuterated Cabozantinib to identify potential degradation products and pathways.[6][7]
Objective: To evaluate the stability of the drug substance under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl at 80°C for a specified period (e.g., 2 hours).
-
Basic Hydrolysis: Treat the drug solution with 0.1 M NaOH at 80°C for a specified period (e.g., 30 minutes).
-
Neutral Hydrolysis: Reflux the drug solution in water at 80°C for a specified period (e.g., 6 hours).
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug to a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop a validated chromatographic method capable of separating the parent drug from its degradation products.
Example HPLC Parameters (for non-deuterated Cabozantinib):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile and/or methanol).[5]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the parent drug and potential degradation products have significant absorbance (e.g., 244 nm).[5]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Visualizing Key Pathways and Workflows
Cabozantinib Signaling Pathways
Cabozantinib is a multi-tyrosine kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary targets include MET, VEGFR2, and AXL.[9][10]
References
- 1. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of stability indicating rp-hplc method for the estimation of cabozantinib in pharmaceutical dosage form [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cabozantinib-d4: A Comprehensive Technical Guide to its Chemical Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib, a potent multi-tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the treatment of various cancers. Its deuterated analog, Cabozantinib-d4, serves as an indispensable tool in pharmacokinetic and metabolic studies, acting as a stable isotope-labeled internal standard for quantitative analysis. This technical guide provides an in-depth overview of the chemical structure, synthesis, and characterization of this compound, offering valuable insights for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a deuterated form of Cabozantinib where four hydrogen atoms on the fluorophenyl ring have been replaced by deuterium atoms. This isotopic substitution provides a distinct mass difference for mass spectrometry-based quantification without significantly altering the chemical properties of the molecule.
IUPAC Name: N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl-2,3,5,6-d4)cyclopropane-1,1-dicarboxamide[1]
Chemical Formula: C₂₈H₂₀D₄FN₃O₅[2]
Molecular Weight: 505.54 g/mol [1]
| Property | Value | Reference |
| CAS Number | 1802168-53-1 | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO | [5] |
Synthesis and Purification
The synthesis of this compound involves a multi-step process, beginning with the preparation of the deuterated aniline precursor, followed by coupling with the cyclopropane dicarboxamide moiety and the quinoline ether.
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Illustrative)
-
Deuteration of 4-Fluoroaniline: 4-Fluoroaniline is subjected to a deuteration reaction using a deuterium source such as deuterated sulfuric acid in deuterated water. This process replaces the aromatic protons with deuterium atoms to yield 4-fluoro-2,3,5,6-tetradeuterioaniline.
-
Synthesis of the Cyclopropane Carboxamide Intermediate: The deuterated aniline is then reacted with a derivative of cyclopropane-1,1-dicarboxylic acid, such as the diacid chloride, to form the N-(4-fluorophenyl-d4)-cyclopropane-1-carboxamide intermediate.
-
Synthesis of the Quinoline Ether Moiety: In a parallel synthesis, 4-chloro-6,7-dimethoxyquinoline is reacted with 4-aminophenol to produce N-(4-hydroxyphenyl)-6,7-dimethoxyquinolin-4-amine.
-
Coupling Reaction: The deuterated cyclopropane carboxamide intermediate is coupled with the quinoline ether moiety in the presence of a suitable coupling agent to form the crude this compound.
-
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to yield high-purity this compound.
Characterization and Quality Control
The identity, purity, and isotopic enrichment of this compound are confirmed through a combination of analytical techniques.
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥95% Deuterium Enrichment | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of this compound. A typical method involves a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water containing a small amount of formic acid. Detection is commonly performed using a UV detector. The purity is calculated based on the area percentage of the main peak.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and determining the isotopic enrichment of this compound.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
-
Ionization Mode: Positive ion mode is generally employed.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.
-
Precursor and Product Ions:
-
Isotopic Enrichment Calculation: The isotopic enrichment is determined by comparing the peak areas of the deuterated and non-deuterated parent ions in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound and the position of the deuterium labels.
-
¹H NMR: The ¹H NMR spectrum of this compound will be similar to that of unlabeled Cabozantinib, with the key difference being the absence of signals corresponding to the protons on the fluorophenyl ring. The integration of the remaining proton signals will be consistent with the structure.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, confirming the location of the deuterium labels.
Mechanism of Action and Signaling Pathways
Cabozantinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs), primarily VEGFR2, MET, and AXL.[3] These RTKs are crucial for tumor growth, angiogenesis, metastasis, and the development of drug resistance.
Signaling Pathways Inhibited by Cabozantinib
Caption: Cabozantinib inhibits VEGFR2, MET, and AXL, blocking downstream signaling pathways.
By simultaneously targeting these pathways, Cabozantinib can overcome resistance mechanisms that may arise from the activation of alternative signaling routes. This multi-targeted approach contributes to its efficacy in various cancer types.
Conclusion
This compound is a well-characterized and essential tool for the accurate quantification of Cabozantinib in biological matrices. Its synthesis and purification are controlled to ensure high chemical and isotopic purity. A thorough understanding of its chemical properties and the analytical methods for its characterization is crucial for its effective use in preclinical and clinical research, ultimately contributing to the advancement of cancer therapy.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabozantinib (Phenylene-d4) L-Malate Salt [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9’-fluorene]-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. researchgate.net [researchgate.net]
Isotopic Enrichment of Cabozantinib-d4: A Technical Guide to its Synthesis, Analysis, and Pharmacokinetic Implications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cabozantinib-d4, the deuterated isotopologue of the multi-tyrosine kinase inhibitor, Cabozantinib. The document outlines the rationale behind isotopic enrichment, details of its analytical quantification, and the potential implications for pharmacokinetic studies. While specific comparative pharmacokinetic data between Cabozantinib and its deuterated form are not publicly available, this guide extrapolates the likely benefits based on the well-established principles of the kinetic isotope effect.
Introduction to Cabozantinib and the Rationale for Isotopic Enrichment
Cabozantinib is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptors (VEGFRs), and AXL, which are crucial in the processes of tumor angiogenesis, invasion, and metastasis.[1] It is approved for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1]
The metabolism of many drugs, including Cabozantinib, is mediated by cytochrome P450 (CYP) enzymes.[2] The carbon-hydrogen (C-H) bonds in a drug molecule are often the sites of metabolic oxidation. The substitution of hydrogen with its heavier, stable isotope, deuterium (D), creates a stronger carbon-deuterium (C-D) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3] This "deuterium switch" can lead to several advantageous modifications in a drug's pharmacokinetic profile, such as a longer half-life, reduced clearance, and potentially a lower dosage frequency or improved safety profile due to altered metabolite formation.[3][4] this compound is used as an internal standard in bioanalytical methods for the accurate quantification of Cabozantinib in biological matrices.[4][5][6]
Physicochemical and Analytical Data
The following tables summarize the key physicochemical and mass spectrometry data for Cabozantinib and this compound.
Table 1: Physicochemical Properties
| Property | Cabozantinib | This compound |
| Molecular Formula | C₂₈H₂₄FN₃O₅ | C₂₈H₂₀D₄FN₃O₅ |
| Molecular Weight | 501.51 g/mol | 505.54 g/mol |
| Isotopic Enrichment | Not Applicable | >95% |
| Purity | >98% (typical) | >95% (typical) |
Table 2: Mass Spectrometry Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cabozantinib | 502.2 | 391.1 |
| This compound (Internal Standard) | 506.3 | 391.2 |
Data sourced from a validated bioanalytical method for the quantification of Cabozantinib in human plasma.[5][6]
Cabozantinib Signaling Pathways
Cabozantinib exerts its anti-tumor effects by inhibiting multiple signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The primary targets include the MET, VEGFR, and AXL receptor tyrosine kinases. Inhibition of these receptors disrupts downstream signaling cascades, most notably the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.
Caption: Cabozantinib inhibits MET, VEGFR, and AXL, blocking downstream signaling.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not publicly available, it would likely follow a similar synthetic route to unlabeled Cabozantinib, but with the introduction of deuterated starting materials at the appropriate step. Several synthetic routes for Cabozantinib have been published.[7][8]
The following is a detailed protocol for the bioanalytical quantification of Cabozantinib in human plasma using this compound as an internal standard, adapted from published literature.[5][6]
4.1. Quantification of Cabozantinib in Human Plasma by LC-MS/MS
-
Objective: To accurately measure the concentration of Cabozantinib in human plasma samples.
-
Internal Standard (IS): this compound.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.1.1. Materials and Reagents
-
Cabozantinib reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
0.1N NaOH
4.1.2. Preparation of Stock and Working Solutions
-
Cabozantinib Stock Solution: Prepare a stock solution of Cabozantinib in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
This compound Working Solution: Dilute the this compound stock solution with an appropriate solvent (e.g., acetonitrile) to a working concentration of 10 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking known concentrations of Cabozantinib into blank human plasma.
4.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 400 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 100 µL of the this compound working solution (10 ng/mL).
-
Vortex the mixture for approximately 5 minutes.
-
Add 100 µL of 0.1N NaOH solution and 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
4.1.4. LC-MS/MS Conditions
-
LC Column: Xbridge C18, 50 x 4.6 mm, 5 µm.
-
Mobile Phase: 10mM Ammonium formate and Methanol (20:80 v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cabozantinib: m/z 502.2 → 391.1
-
This compound: m/z 506.3 → 391.2
-
Caption: Workflow for the extraction and analysis of Cabozantinib from plasma.
Pharmacokinetic Implications of Isotopic Enrichment
While direct comparative pharmacokinetic data for this compound is not available in the public domain, the principles of the kinetic isotope effect allow for informed predictions of its potential advantages.
Table 3: Pharmacokinetic Parameters of Cabozantinib (Non-Deuterated)
| Parameter | Value |
| Half-life (t½) | ~120 hours |
| Time to Maximum Concentration (Tmax) | 2-5 hours |
| Protein Binding | ≥ 99.7% |
| Metabolism | Primarily via CYP3A4 |
| Elimination | Feces (~54%) and Urine (~27%) |
Data sourced from clinical pharmacokinetic studies of Cabozantinib.[9][10][11]
5.1. Potential Impact of Deuteration on Pharmacokinetics
-
Reduced Metabolic Clearance: The primary route of metabolism for Cabozantinib is oxidation by CYP3A4.[2] If the sites of deuteration on this compound are at positions susceptible to CYP3A4-mediated oxidation, the stronger C-D bonds would be expected to slow down this metabolic process. This would lead to a decrease in the rate of clearance of the drug from the body.
-
Increased Half-Life and Exposure: A reduction in metabolic clearance would directly translate to a longer terminal plasma half-life (t½) and an increase in the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC).
-
Altered Metabolite Profile: Deuteration can sometimes shift the metabolic pathway towards alternative routes, potentially reducing the formation of specific metabolites. If any of the standard metabolites of Cabozantinib are associated with adverse effects, their reduced formation could lead to an improved safety and tolerability profile.
-
Potential for Dose Reduction and Less Frequent Dosing: An increased half-life and exposure could allow for a reduction in the administered dose or a less frequent dosing schedule to achieve the same therapeutic effect, which could improve patient compliance and reduce the overall cost of therapy.
Conclusion
The isotopic enrichment of Cabozantinib to this compound presents a molecule with significant potential for an improved pharmacokinetic profile. While its current primary application is as an internal standard for bioanalytical assays, the underlying principles of the kinetic isotope effect suggest that deuterated Cabozantinib could offer therapeutic advantages over the parent compound. Further non-clinical and clinical studies are required to definitively characterize the pharmacokinetic and pharmacodynamic properties of this compound and to ascertain its potential as a therapeutic agent. The detailed bioanalytical method presented here provides a robust framework for the future quantitative studies that will be essential in this evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. CN106632028A - Cabozantinib preparation method - Google Patents [patents.google.com]
- 9. colab.ws [colab.ws]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Cabozantinib-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Cabozantinib-d4 in various organic solvents. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and the key signaling pathways affected by Cabozantinib. This information is intended to support research, development, and formulation activities involving this compound.
Executive Summary
Cabozantinib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL. Its deuterated analogue, this compound, is often used as an internal standard in analytical methods. Understanding its solubility in different organic solvents is crucial for a wide range of applications, from analytical sample preparation to formulation development. This guide consolidates available data on the solubility of Cabozantinib, providing a valuable resource for scientists and researchers.
Solubility of Cabozantinib in Organic Solvents
The following table summarizes the solubility of Cabozantinib and its malate salt in various organic solvents. The data has been compiled from multiple sources and converted to mg/mL for ease of comparison.
| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility of Cabozantinib Malate (mg/mL) at 25°C (298.15 K) | Solubility of Cabozantinib (free base) (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.100 | ~275 | ≥117[1] |
| Polyethylene Glycol 400 (PEG-400) | H(OCH₂CH₂)nOH | ~400 | ~1.128 | ~85 | - |
| Propylene Glycol (PG) | C₃H₈O₂ | 76.09 | 1.036 | ~14 | - |
| 2-Butanol | C₄H₁₀O | 74.12 | 0.808 | ~14 | - |
| 1-Butanol | C₄H₁₀O | 74.12 | 0.810 | ~13 | - |
| Isopropanol (IPA) | C₃H₈O | 60.10 | 0.786 | ~10 | - |
| Ethylene Glycol (EG) | C₂H₆O₂ | 62.07 | 1.113 | ~9 | - |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 0.789 | ~7 | 2.0[2] |
| Methanol (MeOH) | CH₃OH | 32.04 | 0.792 | ~4 | Soluble |
| Ethyl Acetate (EA) | C₄H₈O₂ | 88.11 | 0.902 | ~2 | - |
| Water | H₂O | 18.02 | 0.998 | ~0.0005 | Insoluble (≤1 mg/mL)[1] |
| Acetone | C₃H₆O | 58.08 | 0.791 | - | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | - | Soluble |
Note: The solubility values for Cabozantinib malate were calculated based on mole fraction data from a study by Shakeel et al. (2021) and may have slight variations depending on the experimental conditions.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound in an organic solvent.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Thermodynamic Solubility Assay
Caption: A generalized workflow for determining the thermodynamic solubility of a compound.
Signaling Pathways of Cabozantinib
Cabozantinib is a multi-targeted tyrosine kinase inhibitor known to primarily inhibit MET and VEGFR2, thereby disrupting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Cabozantinib's Inhibition of MET Signaling Pathway
The MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream events that promote cell proliferation, survival, and invasion. Cabozantinib effectively blocks this pathway by inhibiting the phosphorylation of the MET receptor.
Caption: Cabozantinib inhibits the HGF-activated MET signaling pathway.
Cabozantinib's Inhibition of VEGFR2 Signaling Pathway
The VEGFR2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) binds to and activates VEGFR2 on endothelial cells, initiating downstream signaling. Cabozantinib's inhibition of VEGFR2 blocks this pro-angiogenic signaling.
References
Methodological & Application
Application Notes & Protocols: Quantification of Cabozantinib in Plasma using Cabozantinib-d4 as an Internal Standard for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) including MET, VEGFR2, RET, and AXL, which are implicated in tumor pathogenesis, angiogenesis, and metastasis.[1][2][3] It is approved for the treatment of various cancers such as medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[4] Accurate determination of cabozantinib concentrations in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing strategies and exposure-response relationships. The use of a stable isotope-labeled internal standard, such as Cabozantinib-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.[5][6] These application notes provide a detailed protocol for the quantification of cabozantinib in plasma using this compound as an internal standard.
Mechanism of Action of Cabozantinib
Cabozantinib exerts its anti-tumor effects by simultaneously inhibiting multiple RTKs involved in critical cancer-related signaling pathways. By targeting VEGFR, it blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][4] Inhibition of MET and AXL disrupts tumor cell proliferation, survival, invasion, and metastasis.[1][2] The downstream effects of this multi-targeted inhibition include the blockade of key signaling cascades such as the PI3K-AKT and MAPK/ERK pathways.[4][7]
Experimental Protocols
This section details the materials and methods for the quantification of cabozantinib in plasma.
1. Materials and Reagents:
-
Cabozantinib reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Ethyl acetate
-
Dichloromethane
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Stock and Working Solutions Preparation:
-
Cabozantinib Stock Solution (1 mg/mL): Accurately weigh and dissolve cabozantinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Cabozantinib Working Solutions: Serially dilute the stock solution with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with acetonitrile or the appropriate solvent for the sample preparation method.[5]
3. Sample Preparation:
Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
Method A: Protein Precipitation [8][9]
-
To 200 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard (this compound).[8]
-
Vortex the mixture for 15 seconds.[8]
-
Centrifuge at 4000 x g for 10 minutes to precipitate proteins.[8]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction [5]
-
To 400 µL of plasma sample in a polypropylene tube, add 100 µL of this compound working solution (e.g., 10 ng/mL).[5]
-
Briefly vortex the sample for about 5 minutes.[5]
-
Add 100 µL of 0.1N NaOH solution and 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).[5]
-
Vortex for 10 minutes.[5]
-
Centrifuge at 4000 rpm for 5 minutes.[5]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
4. LC-MS/MS Conditions:
The following tables summarize typical LC-MS/MS parameters for the analysis of cabozantinib and this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1[5] | Condition 2[10] |
| Column | Xbridge C18, 50 x 4.6 mm, 5 µm | Reversed phase C18, 50 x 2 mm, 5 µm |
| Mobile Phase | 10mM Ammonium formate and Methanol (20:80 v/v) | Acetonitrile and water (45:55, v/v) with 5mM ammonium formate (pH 5.0) |
| Flow Rate | 0.7 mL/min | 0.4 mL/min |
| Column Temperature | 40 °C | Ambient |
| Injection Volume | 5 µL | Not specified |
| Run Time | 3 min | Not specified |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cabozantinib) | m/z 502.2 → 391.1[5] |
| MRM Transition (this compound) | m/z 506.3 → 391.2[5] |
5. Method Validation:
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria | Example Data[5] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.9994 |
| Concentration Range | Dependent on study requirements | 5.0 - 5000.0 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.95% to 2.37% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.93% to 9.3% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 101.4% to 102.4% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 99.5% to 104.8% |
| Recovery | Consistent and reproducible | > 50% considered adequate |
| Matrix Effect | Should be minimized or compensated by IS | -47.5% to -41.3% (compensated by IS)[9] |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of nominal | Stable |
LLOQ: Lower Limit of Quantification
Pharmacokinetic Data
The developed and validated LC-MS/MS method can be successfully applied to pharmacokinetic studies.
Table 4: Example Pharmacokinetic Parameters of Cabozantinib
| Parameter | Value | Species | Reference |
| Tmax (median) | 3 to 5 hours | Healthy Human Subjects | [11] |
| t½ (elimination half-life) | ~120 hours | Human | [12] |
| Absolute Bioavailability | 25.6 ± 8.3% | Rat | [13] |
| Apparent Clearance (Cl/F) | 2.5 L/h | mRCC Patients | [8] |
| Steady-state Concentration (40 mg daily) | 750 ng/mL | Human | [8] |
| Steady-state Concentration (60 mg daily) | 1125 ng/mL | Human | [8] |
mRCC: metastatic Renal Cell Carcinoma
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of cabozantinib in plasma samples for pharmacokinetic studies. The detailed protocols and LC-MS/MS conditions presented here offer a solid foundation for researchers to develop and validate their own bioanalytical assays. Accurate and precise measurement of cabozantinib concentrations is essential for understanding its clinical pharmacology and optimizing its therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Association of cabozantinib pharmacokinetics, progression and toxicity in metastatic renal cell carcinoma patients: results from a pharmacokinetics/pharmacodynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method for the quantitation of cabozantinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and tissue distribution model of cabozantinib in rat determined by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cabozantinib in Mouse Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Introduction
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL.[1][2][3] These kinases are critical mediators in pathways involved in tumor cell proliferation, angiogenesis, invasion, and metastasis.[2][4] By targeting these pathways, Cabozantinib has been approved for the treatment of several cancers, including renal cell carcinoma and hepatocellular carcinoma.[4]
Accurate quantification of Cabozantinib in biological matrices like plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies during preclinical and clinical development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cabozantinib in mouse plasma. The method utilizes Cabozantinib-d4, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][5]
Signaling Pathways Targeted by Cabozantinib
Cabozantinib exerts its anti-tumor activity by simultaneously inhibiting several key signaling pathways that are often dysregulated in cancer. The diagram below illustrates the primary kinases targeted by Cabozantinib and their role in tumor progression.
Caption: Cabozantinib inhibits key RTKs, blocking pathways that drive tumor growth.
Experimental Protocols
This section provides a detailed methodology for the quantification of Cabozantinib in mouse plasma.
Materials and Reagents
-
Standards: Cabozantinib (purity >99%), this compound (IS, purity >99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Plasma: Blank mouse plasma (K2-EDTA as anticoagulant)
-
Equipment:
-
LC-MS/MS System (e.g., Agilent 1100 series HPLC with a Sciex API 4000 or equivalent)
-
Analytical Column: Xbridge C18, 50 x 4.6 mm, 5 µm[6] or equivalent
-
Microcentrifuge
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve Cabozantinib and this compound in methanol to prepare individual stock solutions of 1.0 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Cabozantinib stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions at various concentrations.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Curve (CC) Standards: Spike appropriate amounts of the Cabozantinib working standard solutions into blank mouse plasma to prepare CC standards at concentrations of 0.5, 1, 5, 20, 100, 400, 800, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank mouse plasma at four concentration levels:
-
LLOQ: 0.5 ng/mL (Lower Limit of Quantification)
-
LQC: 1.5 ng/mL (Low Quality Control)
-
MQC: 150 ng/mL (Medium Quality Control)
-
HQC: 750 ng/mL (High Quality Control)
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of mouse plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank plasma.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Xbridge C18, 50 x 4.6 mm, 5 µm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.7 mL/min[6] |
| Gradient | 45% B (0-0.5 min), 45-90% B (0.5-1.5 min), 90% B (1.5-2.0 min), 90-45% B (2.0-2.1 min), 45% B (2.1-3.0 min) |
| Injection Volume | 5 µL[6][7] |
| Column Temp. | 40°C[6] |
| Run Time | 3.0 minutes[6] |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions: | |
| Cabozantinib | m/z 502.2 → 391.1 (Quantifier), m/z 502.2 → 323.0 (Qualifier)[6][7][8] |
| this compound (IS) | m/z 506.3 → 391.2[6] |
| Source Temperature | 500°C[6] |
| IonSpray Voltage | 5500 V[6] |
| Curtain Gas (CUR) | 20 psi[6] |
| Collision Gas (CAD) | 5 psi[6] |
| Nebulizer Gas (GS1) | 30 psi[6] |
| Heater Gas (GS2) | 45 psi[6] |
Experimental Workflow
The following diagram outlines the complete workflow from sample collection to final data analysis.
Caption: Workflow for Cabozantinib quantification in mouse plasma.
Method Validation and Performance
The analytical method was validated according to industry guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.[9]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL (r² ≥ 0.999)[6][10] |
| Lower Limit of Quant. (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 9.3%[6] |
| Inter-day Precision (%CV) | ≤ 9.3%[6] |
| Intra-day Accuracy (% Bias) | Within ± 5% (99.5% to 104.8%)[6] |
| Inter-day Accuracy (% Bias) | Within ± 5% (99.5% to 104.8%)[6] |
| Mean Extraction Recovery | > 90% |
| Matrix Effect | Negligible (Corrected by IS) |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles (-80°C to RT)[7] |
| Stability (Bench-Top, 6h) | Stable at room temperature[7] |
| Stability (Autosampler, 96h) | Stable in processed samples at 4°C[7] |
| Stability (Long-Term, 3 mo.) | Stable in plasma at -80°C[7] |
Method Validation Logic
The validation process ensures that the analytical method is reliable and fit for its intended purpose. The relationship between key validation parameters is illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 5. veeprho.com [veeprho.com]
- 6. scielo.br [scielo.br]
- 7. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and validation of cabozantinib by LC-MS/MS [pharmacia.pensoft.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. jrtdd.com [jrtdd.com]
Application Note and Protocol: In Vitro Metabolic Stability of Cabozantinib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[1][2] Understanding the metabolic fate of a drug candidate is a critical step in the drug development process, providing insights into its pharmacokinetic profile and potential for drug-drug interactions.[3][4][5][6] In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are fundamental tools for this evaluation.[3][4][5][7]
This document provides a detailed protocol for assessing the in vitro metabolic stability of cabozantinib-d4 using human liver microsomes. This compound, a deuterated analog of cabozantinib, is often used as an internal standard in bioanalytical methods for the quantification of cabozantinib.[8][9] While its primary use is as an internal standard due to its similar chemical behavior to the parent drug, its metabolic stability is expected to be comparable to cabozantinib.[10][11][12] This protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK) to determine key parameters such as intrinsic clearance (CLint) and half-life (t1/2).
Cabozantinib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4).[1][13][14][15] The main metabolic pathways include N-oxygenation, demethylation, hydroxylation, oxidative defluorination, amide hydrolysis, O-dealkylation, and glucuronidation.[1][14]
Experimental Overview
The in vitro metabolic stability of this compound is determined by incubating the compound with human liver microsomes in the presence of the necessary cofactor, NADPH. The disappearance of this compound over time is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of metabolism is then used to calculate the intrinsic clearance and half-life.
Figure 1: Experimental workflow for the in vitro metabolic stability assay of this compound.
Materials and Reagents
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Dimethyl Sulfoxide (DMSO)
-
Water, LC-MS grade
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Protocol
Preparation of Solutions
-
This compound Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
From the stock solution, prepare a 100 µM working solution by diluting with potassium phosphate buffer. This will be further diluted in the incubation mixture to a final concentration of 1 µM.
-
-
Human Liver Microsome (HLM) Suspension:
-
Thaw the pooled human liver microsomes on ice.
-
Dilute the microsomes with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. Keep the suspension on ice.
-
-
NADPH Cofactor Solution:
-
Prepare a 10 mM solution of NADPH in 0.1 M potassium phosphate buffer (pH 7.4). Prepare this solution fresh just before use and keep it on ice.
-
Incubation Procedure
-
Pre-incubation:
-
In a 96-well plate, add the appropriate volume of the HLM suspension and the this compound working solution to achieve final concentrations of 0.5 mg/mL protein and 1 µM this compound, respectively, in the final incubation volume.
-
Include control incubations without NADPH to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding the NADPH cofactor solution to each well to achieve a final concentration of 1 mM.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.
-
-
Quenching the Reaction:
-
Immediately stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard to the aliquot. This will precipitate the microsomal proteins and stop the enzymatic activity.
-
Sample Analysis by LC-MS/MS
-
Sample Preparation:
-
Centrifuge the quenched samples at a high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis
-
Quantification:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
-
Percentage Remaining:
-
Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
-
Half-Life (t1/2) Calculation:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life using the formula: t1/2 = 0.693 / k
-
-
Intrinsic Clearance (CLint) Calculation:
-
Calculate the in vitro intrinsic clearance using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
-
Expected Results and Data Presentation
The metabolic stability of cabozantinib has been reported in the literature. The following table summarizes representative data for the in vitro metabolism of cabozantinib, which is expected to be similar for this compound.
| Parameter | Value | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | [1][13][14][15] |
| In Vitro Half-life (t1/2) in HLM | 23.82 min | [16] |
| Intrinsic Clearance (CLint) in HLM | 34 mL/min/kg | [16] |
| Major Metabolic Pathways | N-oxygenation, Demethylation, Hydroxylation | [1][13][14] |
Signaling Pathways in Cabozantinib Metabolism
Cabozantinib is primarily metabolized by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor. The following diagram illustrates the general pathway of drug metabolism by CYP enzymes.
Figure 2: General metabolic pathway of Cabozantinib.
Conclusion
This protocol provides a detailed method for assessing the in vitro metabolic stability of this compound using human liver microsomes. The data generated from this assay, including half-life and intrinsic clearance, are crucial for predicting the in vivo pharmacokinetic properties of cabozantinib and for understanding its metabolic profile. The use of a deuterated analog like this compound is a valid approach, as its metabolic behavior is anticipated to closely mimic that of the parent compound. Researchers should adapt and validate the LC-MS/MS method for their specific instrumentation and requirements.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. nuvisan.com [nuvisan.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. bioivt.com [bioivt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. scispace.com [scispace.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Cabozantinib-d4 for Therapeutic Drug Monitoring (TDM) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor (VEGFR), and AXL.[1][2][3][4] These RTKs are critically involved in tumor angiogenesis, invasion, and metastasis.[1][2] Therapeutic drug monitoring (TDM) of cabozantinib is an emerging area of research aimed at optimizing dosing to maximize therapeutic efficacy while minimizing toxicity.[5][6][7] Cabozantinib-d4, a deuterated stable isotope of cabozantinib, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass.[8][9][10]
These application notes provide detailed protocols and data for the quantification of cabozantinib in human plasma using this compound as an internal standard, supporting TDM research efforts.
Mechanism of Action of Cabozantinib
Cabozantinib exerts its anti-tumor effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and survival. The primary targets include VEGFR2, c-Met, and AXL.[1][4][9] Inhibition of these pathways leads to a reduction in tumor angiogenesis, cell proliferation, and invasion.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 3. cabometyxhcp.com [cabometyxhcp.com]
- 4. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The significance of therapeutic drug monitoring in detecting low medication adherence in patients with cancer: A case study of cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The significance of therapeutic drug monitoring in detecting low medication adherence in patients with cancer: A case study of cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of cabozantinib pharmacokinetics, progression and toxicity in metastatic renal cell carcinoma patients: results from a pharmacokinetics/pharmacodynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Development of a Validated Bioanalytical Method for Cabozantinib Quantification in Human Plasma using Cabozantinib-d4
Application Note and Protocol
Introduction
Cabozantinib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET.[1][2] It is utilized in the treatment of various cancers, such as medullary thyroid cancer and renal cell carcinoma.[3] Accurate quantification of Cabozantinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for a validated bioanalytical method for the determination of Cabozantinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Cabozantinib-d4 as a stable isotope-labeled internal standard (IS).[1][4][5] The use of a stable isotope-labeled internal standard like this compound is advantageous as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, thereby correcting for variability during sample preparation and analysis.[1]
Experimental Protocols
This section details the materials, equipment, and procedures for the quantification of Cabozantinib in human plasma.
Materials and Reagents
-
Cabozantinib reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ethyl acetate
-
Dichloromethane
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Control blank human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[1]
Preparation of Stock and Working Solutions
-
Cabozantinib Stock Solution (100.0 µg/mL): Accurately weigh and dissolve an appropriate amount of Cabozantinib reference standard in methanol.[1]
-
This compound Stock Solution (100.0 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]
-
Cabozantinib Working Solutions: Prepare serial dilutions of the Cabozantinib stock solution in a mixture of 10mM ammonium formate and methanol (20:80 v/v) to create calibration standards.[1]
-
Internal Standard Spiking Solution (10.0 ng/mL): Dilute the this compound stock solution in the same diluent as the working solutions.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of plasma sample (calibration standard, quality control, or unknown), add 100 µL of the internal standard spiking solution (10 ng/mL this compound).[1]
-
Vortex the mixture for approximately 5 minutes.[1]
-
Add 100 µL of 0.1N NaOH solution and 3 mL of extraction solvent (ethyl acetate: dichloromethane 80:20 v/v).[1]
-
Vortex the mixture for 10 minutes.[1]
-
Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Alternative Sample Preparation (Protein Precipitation)
-
To 50 μL of plasma sample, add 10 μL of internal standard solution (2 μg/mL this compound).[6]
-
Add 200 μL of acetonitrile and vortex for 30 seconds.[6]
-
Centrifuge the samples at 17,200 x g for 10 minutes at room temperature.[6]
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[6]
LC-MS/MS Conditions
| Parameter | Condition |
| Chromatographic Column | Xbridge C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase | 10mM Ammonium formate and Methanol (20:80 v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Cabozantinib) | m/z 502.2 → 391.1 |
| MRM Transition (this compound) | m/z 506.3 → 391.2 |
Table 1: Optimized LC-MS/MS parameters for the analysis of Cabozantinib.[1]
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 5.0 - 5000.0 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL |
Table 2: Linearity and sensitivity of the bioanalytical method.[1][2]
Accuracy and Precision
| Intra-day (n=6) | Inter-day (n=6) | |
| Concentration (pg/mL) | Precision (%CV) Accuracy (%) | Precision (%CV) Accuracy (%) |
| LLOQ (5.0) | 2.37 | 102.4 |
| LQC (15.0) | 1.95 | 101.4 |
| MQC (2500.0) | 2.15 | 101.8 |
| HQC (3500.0) | 2.08 | 101.6 |
Table 3: Intra-day and inter-day precision and accuracy for Cabozantinib in human plasma.[1][2]
Recovery and Matrix Effect
| Analyte | Concentration (pg/mL) | Recovery (%) |
| Cabozantinib | LQC (15.0) | 89.70 |
| MQC (2500.0) | 90.2 | |
| HQC (3500.0) | 91.2 | |
| This compound (IS) | 10 ng/mL | 92.5 |
Table 4: Extraction recovery of Cabozantinib and this compound from human plasma.[1] The matrix effect was found to be negligible.
Stability
Cabozantinib was found to be stable in human plasma under various storage and handling conditions, including:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.[1]
-
Bench-Top Stability: Stable for a significant duration at room temperature.[1]
-
Long-Term Storage: Stable when stored at -80°C.[6]
Visualizations
Cabozantinib Signaling Pathway Inhibition
Caption: Inhibition of VEGFR2 and MET signaling by Cabozantinib.
Bioanalytical Workflow
Caption: Workflow for the bioanalysis of Cabozantinib in plasma.
Conclusion
The described LC-MS/MS method using this compound as an internal standard is sensitive, specific, accurate, and precise for the quantification of Cabozantinib in human plasma.[1][2] This validated method is suitable for supporting clinical and non-clinical pharmacokinetic studies of Cabozantinib. The detailed protocol and validation data presented provide a comprehensive resource for researchers and drug development professionals.
References
- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- 3. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cabozantinib-d4 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[1] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Co-administration of drugs that inhibit or induce CYP3A4 can significantly alter Cabozantinib's plasma concentrations, potentially leading to increased toxicity or reduced efficacy.[1][4] Therefore, a thorough understanding of its drug-drug interaction (DDI) potential is critical for its safe and effective use.
Cabozantinib-d4, a stable isotope-labeled (SIL) analog of Cabozantinib, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its similar physicochemical properties to Cabozantinib, it co-elutes and experiences similar ionization effects in the mass spectrometer.[5][6] This allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision in quantifying Cabozantinib concentrations in complex biological matrices.[5][7] These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo DDI studies.
Application Note 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of Cabozantinib to inhibit major human CYP450 enzymes using human liver microsomes (HLMs). This assay is crucial for predicting potential DDIs when Cabozantinib is co-administered with other drugs.[8] this compound is used as the internal standard for the accurate quantification of the probe substrate metabolite.
Experimental Protocol
1. Materials and Reagents:
-
Cabozantinib
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
CYP Probe Substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)[9][10]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) and Methanol (HPLC grade)
-
Positive Control Inhibitors (e.g., α-Naphthoflavone for CYP1A2, Ketoconazole for CYP3A4)[10]
2. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of Cabozantinib, positive controls, and probe substrates in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of this compound in ACN/Methanol (50:50) for the stop solution.
-
-
Incubation:
-
In a 96-well plate, pre-incubate HLMs (final concentration ~0.2-0.5 mg/mL), Cabozantinib (at various concentrations, e.g., 0.1-50 µM), and phosphate buffer at 37°C for 10 minutes.[12]
-
Initiate the metabolic reaction by adding the CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes, within the linear range of metabolite formation).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 3 volumes of ice-cold ACN containing this compound. This precipitates the proteins and incorporates the internal standard.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.[12]
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate.
-
Use the ratio of the metabolite peak area to the this compound peak area for quantification.
-
3. Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each Cabozantinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Cabozantinib concentration and fit the data to a four-parameter logistic function to determine the IC50 value (the concentration of Cabozantinib that causes 50% inhibition).[8][10]
Data Presentation: Representative CYP Inhibition Data for Cabozantinib
| CYP Isoform | Probe Substrate | IC50 (µM) | Potential for Interaction |
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C8 | Amodiaquine | 4.6[13] | Moderate |
| CYP2C9 | Diclofenac | > 50 | Low |
| CYP2C19 | S-Mephenytoin | > 50 | Low |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | 8.5 | Moderate |
| UGT1A9 | Propofol | 0.18[14] | High |
Note: Data is representative and compiled from literature. UGT inhibition is also a significant DDI pathway for Cabozantinib.[14]
Visualization: CYP Inhibition Assay Workflow
Caption: Workflow for the in vitro CYP450 inhibition assay.
Application Note 2: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which Cabozantinib is metabolized by liver enzymes, providing key parameters like intrinsic clearance (CLint) and half-life (t½).[11][15] This data helps predict the in vivo hepatic clearance. This compound is essential for accurate quantification of the remaining parent drug over time.
Experimental Protocol
1. Materials and Reagents:
-
Cabozantinib
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[16]
-
Acetonitrile (ACN)
-
Control compounds (e.g., Dextromethorphan, Midazolam for high clearance; Warfarin for low clearance)[16]
2. Procedure:
-
Incubation Setup:
-
Prepare an incubation mixture containing HLMs (0.5 mg/mL) and Cabozantinib (typically a low concentration, e.g., 1 µM) in phosphate buffer.[16]
-
Pre-warm the mixture at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the incubation mixture.[11][16]
-
Immediately stop the reaction in the aliquot by adding 3 volumes of ice-cold ACN containing this compound.
-
Include a control incubation without the NADPH system to assess non-enzymatic degradation.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of Cabozantinib at each time point by comparing its peak area to that of this compound.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of Cabozantinib remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[12]
Data Presentation: Representative Metabolic Stability Data
| Parameter | Value | Interpretation |
| Half-life (t½, min) | ~25 | Moderate to High Turnover |
| Intrinsic Clearance (CLint, µL/min/mg) | ~28 | Moderate to High Clearance |
Note: Values are representative and indicate that Cabozantinib is subject to significant hepatic metabolism.
Visualization: Cabozantinib Metabolic Pathway
Caption: Major metabolic pathways of Cabozantinib.[2][17]
Application Note 3: Bioanalysis for In Vivo DDI Studies
Objective: To accurately quantify Cabozantinib concentrations in plasma samples from clinical or pre-clinical DDI studies. For example, assessing the effect of a potent CYP3A4 inhibitor (like ketoconazole) or inducer (like rifampicin) on Cabozantinib pharmacokinetics. This compound is critical for achieving reliable and reproducible results from patient samples, which can have high inter-individual matrix variability.[7]
Experimental Protocol (Bioanalytical Method)
1. Materials and Reagents:
-
Plasma samples (from subjects treated with Cabozantinib +/- interacting drug)
-
Cabozantinib and this compound standards for calibration curve and quality controls (QCs)
-
Acetonitrile (ACN)
-
Methanol
-
Formic Acid
2. Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing a known concentration of this compound.
-
Vortex thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in ACN/Methanol).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for both Cabozantinib and this compound.
-
Example Transition for Cabozantinib: Q1 -> Q3
-
Example Transition for this compound: Q1+4 -> Q3+4 (adjust based on deuteration pattern)
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Cabozantinib / this compound) against the nominal concentration of the standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentration of Cabozantinib in the plasma samples and QCs from the calibration curve.
-
Data Presentation: Representative Pharmacokinetic DDI Data
| Pharmacokinetic Parameter | Cabozantinib Alone | Cabozantinib + Strong CYP3A4 Inhibitor | % Change |
| Cmax (ng/mL) | 1500 | 2100 | +40% |
| AUC (ng*h/mL) | 60,000 | 105,000 | +75% |
| t½ (hours) | 110[1] | 190 | +73% |
| CL/F (L/h) | 2.5 | 1.4 | -44% |
Note: Data is hypothetical but illustrates the expected outcome of co-administration with a strong CYP3A4 inhibitor. Such an interaction would significantly increase patient exposure to Cabozantinib.
Visualization: DDI Mechanism via CYP3A4 Inhibition
Caption: Mechanism of DDI where a CYP3A4 inhibitor blocks Cabozantinib metabolism.
References
- 1. Cabozantinib - Wikipedia [en.wikipedia.org]
- 2. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. texilajournal.com [texilajournal.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bioivt.com [bioivt.com]
- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. 4.7. Human liver microsome metabolic stability assay [bio-protocol.org]
- 13. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cabozantinib Carries the Risk of Drug-Drug Interactions via Inhibition of UDPglucuronosyltransferase (UGT) 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. mercell.com [mercell.com]
- 17. ClinPGx [clinpgx.org]
Cabozantinib-d4 as a tool for preclinical absorption, distribution, metabolism, and excretion (ADME) studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET, which are critical to tumor progression, angiogenesis, and metastasis.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is fundamental to its development. The use of stable isotope-labeled compounds, such as cabozantinib-d4, is a powerful tool in these preclinical studies. This compound, a deuterated analog of cabozantinib, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise and accurate determination of cabozantinib concentrations in various biological matrices.[2][3] Its use helps to differentiate the administered compound from its metabolites and endogenous substances, thereby providing high-quality data for pharmacokinetic (PK) and ADME characterization.
These application notes provide an overview and detailed protocols for utilizing this compound in preclinical ADME studies.
Signaling Pathway of Cabozantinib
Cabozantinib exerts its anti-tumor effects by inhibiting several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the primary targets of cabozantinib.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the preclinical ADME profiling of cabozantinib.
Table 1: Pharmacokinetic Parameters of Cabozantinib in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (30 mg/kg) |
| Tmax (h) | - | 2.6 ± 1.1 |
| Cmax (ng/mL) | 3450 ± 452 | 1850 ± 265 |
| AUC (0-t) (ng·h/mL) | 23400 ± 3100 | 15200 ± 2800 |
| t1/2 (h) | 12.5 ± 2.1 | 14.8 ± 3.2 |
| Absolute Bioavailability (%) | - | 25.6 ± 8.3 |
| Data adapted from a study in Sprague-Dawley rats.[4] |
Table 2: Tissue Distribution of Cabozantinib in Rats Following Oral Administration
| Tissue | Concentration (ng/g or ng/mL) at 6h |
| Liver | 12300 ± 1500 |
| Lung | 8900 ± 1100 |
| Kidney | 7500 ± 980 |
| Spleen | 5400 ± 710 |
| Heart | 4100 ± 540 |
| Plasma | 1600 ± 210 |
| Data represents mean ± SD at 6 hours post-dose of 30 mg/kg.[4] |
Table 3: In Vitro Metabolic Profile of Cabozantinib
| Metabolite | Formation Pathway | Major/Minor |
| M1 | Monohydroxy cabozantinib | Major |
| M2 | Desmethyl cabozantinib | Major |
| M3 | Cabozantinib N-oxide | Major |
| M12 | Oxidative defluorination | Major |
| M19 & M22 | Demethylation | Major |
| M21 | Hydroxylation | Major |
| M26 | N-oxygenation | Major |
| - | Amide hydrolysis | Minor |
| - | O-dealkylation | Minor |
| - | Glucuronidation | Minor |
| Metabolites identified in human liver microsomes.[5][6][7] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of cabozantinib following oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Dosing:
-
Intravenous (IV): Administer cabozantinib at 5 or 10 mg/kg via the tail vein.
-
Oral (PO): Administer cabozantinib at 15 or 30 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose (0 h) and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
To 50 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., Xbridge C18, 50 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with 10mM ammonium formate and methanol (20:80 v/v).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
In Vitro Metabolic Stability in Liver Microsomes
This assay determines the rate of metabolism of cabozantinib in liver microsomes, providing an estimate of its intrinsic clearance.
Methodology:
-
Materials:
-
Pooled human or rodent liver microsomes.
-
NADPH regenerating system.
-
Cabozantinib stock solution (e.g., 1 mM in DMSO).
-
This compound internal standard solution.
-
Phosphate buffer (pH 7.4).
-
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding cabozantinib to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing this compound.[8][9]
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Use the same analytical method as described for the pharmacokinetic study.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of cabozantinib remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).[10]
-
In Vitro Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of cabozantinib by measuring its transport across a monolayer of Caco-2 cells.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21-28 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.[12]
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add cabozantinib solution (e.g., 10 µM) to the apical (donor) chamber.
-
At specified time intervals, collect samples from the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add cabozantinib solution to the basolateral (donor) chamber.
-
Collect samples from the apical (receiver) chamber.
-
-
-
Sample Analysis: Quantify the concentration of cabozantinib in the collected samples using the LC-MS/MS method described previously, with this compound as the internal standard.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[12]
-
Calculate the efflux ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
-
Conclusion
The use of this compound is integral to the robust preclinical ADME evaluation of cabozantinib. As a stable isotope-labeled internal standard, it ensures high analytical accuracy and precision, which is paramount for reliable pharmacokinetic and metabolic profiling. The protocols provided herein offer a framework for conducting key in vivo and in vitro ADME studies, which are essential for understanding the disposition of cabozantinib and for informing its clinical development.
References
- 1. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics and tissue distribution model of cabozantinib in rat determined by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the metabolite of cabozantinib generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Cabozantinib-d4 in Tissue Homogenates
Welcome to the technical support center for the bioanalysis of Cabozantinib-d4 in tissue homogenates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in complex tissue samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound in tissue homogenates, providing potential causes and actionable solutions.
Issue 1: High Signal Suppression or Enhancement (Matrix Effect)
Question: My signal intensity for this compound is significantly lower or higher in tissue samples compared to the neat standard, indicating a strong matrix effect. How can I mitigate this?
Answer:
Matrix effects, particularly ion suppression, are a primary challenge in LC-MS/MS analysis of tissue homogenates due to the high concentration of endogenous components like phospholipids.[1] Here are several strategies to minimize these effects:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[1]
-
Protein Precipitation (PPT): While a simple and common technique, PPT may not be sufficient for removing all interfering substances from tissue homogenates.[1][2] If you are using PPT (e.g., with acetonitrile or methanol), consider a post-extraction cleanup step.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT.[1] Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize the extraction of this compound while leaving interfering components behind.[1]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT or LLE and can be highly effective at removing phospholipids and other interferences.[1][3] Various sorbent chemistries are available, and method development will be necessary to find the optimal conditions for this compound.
-
Phospholipid Removal Plates/Cartridges: Specific products are designed to remove phospholipids from biological samples and can significantly reduce matrix effects.[4][5]
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
Gradient Elution: Employ a gradient elution profile that effectively separates the analyte from early-eluting, polar interferences and late-eluting, non-polar interferences like phospholipids.
-
Column Chemistry: Consider different column chemistries (e.g., C18, phenyl-hexyl) to achieve the desired separation.
-
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and can help compensate for matrix effects.[6] However, severe ion suppression can still impact sensitivity.
-
Sample Dilution: Diluting the tissue homogenate before extraction can reduce the concentration of matrix components, but this may compromise the limit of quantification.[7]
Issue 2: Poor Recovery of this compound
Question: I am observing low and inconsistent recovery of this compound from my tissue homogenate samples. What could be the cause and how can I improve it?
Answer:
Low recovery can be due to several factors related to the extraction process from the complex tissue matrix.
-
Inefficient Homogenization: The initial homogenization step is critical for releasing the analyte from the tissue.
-
Homogenization Technique: Mechanical shearing (e.g., bead beating, rotor-stator homogenizers) is a common and effective method.[8] The choice of technique may depend on the tissue type.
-
Homogenization Buffer: The composition and pH of the homogenization buffer can impact the efficiency of cell lysis and analyte release.
-
-
Suboptimal Extraction Conditions:
-
Extraction Solvent: The choice of solvent in LLE or the elution solvent in SPE is critical. Ensure the solvent has the appropriate polarity to efficiently extract this compound.
-
pH Adjustment: The pH of the sample can influence the charge state of Cabozantinib and its extraction efficiency. Adjusting the pH may be necessary to optimize recovery.[1]
-
Shaking/Vortexing Time: Ensure adequate mixing time during the extraction step to allow for partitioning of the analyte into the extraction solvent.
-
-
Analyte Binding: Cabozantinib may bind to proteins or other macromolecules in the tissue homogenate. The extraction procedure needs to disrupt these interactions. Denaturing proteins with organic solvents or adjusting the pH can help.
Issue 3: High Variability Between Different Tissue Types
Question: I am analyzing this compound in multiple tissue types (e.g., liver, lung, kidney), and I am seeing significant variation in matrix effects and recovery between them. How should I approach this?
Answer:
Different tissues have distinct compositions, leading to varying matrix effects. A "one-size-fits-all" approach may not be suitable.
-
Tissue-Specific Method Development: It is highly recommended to develop and validate the method for each tissue type. This includes optimizing the homogenization, extraction, and chromatographic conditions for each matrix.
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the corresponding blank tissue homogenate for each tissue type being analyzed. This is essential for accurate quantification.[8]
-
Evaluate Matrix Effects for Each Tissue: Perform matrix effect experiments for each tissue type to understand the extent of ion suppression or enhancement and to ensure that the chosen internal standard is compensating effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in tissue homogenates?
A1: Phospholipids are the major contributors to matrix effects, particularly ion suppression, in the analysis of samples derived from biological tissues.[1] Their high concentration and co-elution with analytes of interest can significantly impact the accuracy and sensitivity of LC-MS/MS assays.
Q2: Can I use a protein precipitation method developed for plasma to analyze tissue homogenates?
A2: While you can start with a plasma method as a baseline, it will likely require significant modification and re-optimization. Tissue homogenates are generally a more complex matrix than plasma, containing higher levels of lipids and other interfering substances. A simple protein precipitation may not provide a clean enough extract, leading to significant matrix effects.[2] Additional cleanup steps like LLE or SPE are often necessary.[1]
Q3: How do I choose the right homogenization technique for my tissue samples?
A3: The choice of homogenization technique depends on the physical and histological properties of the tissue.[8]
-
Mechanical Shearing (Bead Beaters, Rotor-Stator Homogenizers): Suitable for most tissue types and is a common starting point.
-
Ultrasonic Disruption: Can be effective but may generate heat, which could be a concern for thermolabile analytes.
-
Chemical or Enzymatic Digestion: These are typically reserved for more challenging tissues where mechanical methods are insufficient.[8]
Q4: My lab does not have a stable isotope-labeled internal standard (this compound). Can I still get reliable data?
A4: While a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, you can use a structural analog as an internal standard.[6] However, it is crucial to demonstrate that the analog behaves similarly to Cabozantinib during extraction and ionization. You will need to thoroughly validate the method and carefully assess matrix effects to ensure the reliability of your results.
Experimental Protocols
Protocol 1: Sample Preparation of Tissue Homogenates using Protein Precipitation followed by Phospholipid Removal
This protocol provides a general workflow. Optimization will be required for specific tissue types and instrumentation.
-
Tissue Homogenization:
-
Weigh a portion of the frozen tissue sample.
-
Add a 3-fold volume (w/v) of cold homogenization buffer (e.g., PBS or 50 mM ammonium bicarbonate).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Protein Precipitation:
-
To 100 µL of the tissue homogenate supernatant, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
Phospholipid Removal (using a phospholipid removal plate):
-
Transfer the supernatant from the protein precipitation step to the wells of a phospholipid removal plate.
-
Apply a vacuum or positive pressure to pass the sample through the sorbent.
-
Collect the filtrate, which now has a reduced phospholipid content.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected filtrate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for Cabozantinib Analysis
These are example parameters and should be optimized for your specific instrument.
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then a wash step with high %B. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Cabozantinib: m/z 502.2 -> 391.1this compound: m/z 506.3 -> 391.2 |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for Cabozantinib from plasma, which can serve as a reference. Note: These values may differ significantly in tissue homogenates and should be experimentally determined for each matrix.
Table 1: Extraction Recovery of Cabozantinib from Human Plasma
| Analyte | Concentration (ng/mL) | Recovery (%) |
| Cabozantinib | 75 (Low QC) | 105.4 |
| 750 (Mid QC) | 103.4 | |
| 4000 (High QC) | 104.8 | |
| Data adapted from a study using protein precipitation.[9] |
Table 2: Matrix Effect of Cabozantinib in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) |
| Cabozantinib | 75 (Low QC) | -47.5 |
| 4000 (High QC) | -41.3 | |
| A negative value indicates ion suppression. Data adapted from a study using protein precipitation.[9] |
Visualizations
Caption: Experimental workflow for the analysis of this compound in tissue homogenates.
Caption: Troubleshooting decision tree for mitigating high matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic exchange of deuterium in Cabozantinib-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cabozantinib-d4. The focus is to address potential issues related to the isotopic exchange of deuterium, ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
This compound is a deuterated analog of Cabozantinib, a potent multi-receptor tyrosine kinase inhibitor. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms (d4) are typically located on the fluorophenyl ring or the cyclopropane ring of the molecule, replacing hydrogen atoms. The exact position of deuteration can vary between different commercial sources, so it is crucial to refer to the certificate of analysis provided by the supplier.
Q2: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange, in this context, refers to the replacement of deuterium atoms on the this compound molecule with hydrogen atoms from the surrounding solvent or matrix. This phenomenon, also known as back-exchange, can compromise the isotopic purity of the internal standard.[1][2] If back-exchange occurs, the mass of the internal standard will decrease, potentially leading to inaccurate quantification of the unlabeled Cabozantinib.
Q3: Are the deuterium atoms on this compound susceptible to exchange?
The stability of the deuterium labels depends on their location on the molecule and the experimental conditions.
-
Fluorophenyl Ring: Deuterium atoms on an aromatic ring are generally considered stable and less prone to exchange under typical analytical conditions. However, the presence of activating or deactivating groups on the ring and extreme pH or temperature conditions can influence their stability.
-
Cyclopropane Ring: The carbon-hydrogen bonds on a cyclopropane ring are also generally stable. However, the presence of adjacent electron-withdrawing groups, such as the dicarboxamide functional groups in Cabozantinib, can increase the acidity of the cyclopropyl protons, making them more susceptible to exchange, particularly under basic conditions.[3][4]
Q4: What are the primary factors that can induce isotopic exchange in this compound?
Several factors can promote the back-exchange of deuterium. These include:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. The rate of exchange is often pH-dependent.[5]
-
Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur, thus increasing the rate of exchange.[6]
-
Solvent Composition: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and can facilitate exchange. The composition of the solvent can influence the rate of exchange.
-
Matrix Effects: Biological matrices can contain enzymes or other components that may catalyze or promote isotopic exchange.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound as an internal standard.
Problem 1: I am observing a peak at the mass of unlabeled Cabozantinib in my internal standard stock solution.
-
Question: Could my this compound be contaminated or undergoing isotopic exchange in the stock solution?
-
Answer: It is possible. First, verify the isotopic purity of the new lot of this compound by preparing a fresh stock solution in a non-protic solvent (e.g., acetonitrile) and analyzing it immediately by LC-MS. If a significant peak corresponding to the unlabeled compound is still observed, the issue may be with the supplied material. If the peak is absent in the fresh solution but appears over time, it is likely that back-exchange is occurring in your storage conditions.
Problem 2: The response of my this compound internal standard is decreasing over the course of an analytical run.
-
Question: Is it possible that isotopic exchange is happening in my autosampler or during the chromatographic separation?
-
Answer: Yes, this is a common issue. The conditions in the autosampler (temperature, solvent) and during LC separation (mobile phase pH, column temperature) can induce back-exchange. This will lead to a decrease in the signal of the deuterated internal standard and a potential increase in the signal of the unlabeled analyte, affecting the accuracy of your results.
Problem 3: I am getting inconsistent and inaccurate results in my bioanalytical assay.
-
Question: Could isotopic exchange in my biological samples be the cause of this variability?
-
Answer: It is a strong possibility. The pH and enzymatic activity of biological matrices like plasma or urine can facilitate the exchange of deuterium for hydrogen. This can occur during sample preparation, incubation, or storage.
Data Presentation
Table 1: Factors Influencing Isotopic Exchange of Deuterium in this compound and Mitigation Strategies.
| Factor | Potential Impact on Deuterium Stability | Recommended Mitigation Strategies |
| pH | High and low pH can catalyze back-exchange. Cabozantinib is most stable at pH 6. | Maintain sample and mobile phase pH as close to neutral as possible. Avoid prolonged exposure to strongly acidic or basic conditions. |
| Temperature | Increased temperature accelerates the rate of exchange. | Keep samples, stock solutions, and autosampler at low temperatures (e.g., 4°C). Use a cooled column compartment during LC analysis. |
| Solvent | Protic solvents (water, methanol) are a source of protons for exchange. | Prepare stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) if possible. Minimize the proportion of protic solvents in the sample and mobile phase where feasible. |
| Exposure Time | Longer exposure to destabilizing conditions increases the extent of exchange. | Minimize the time samples spend in the autosampler. Process samples quickly and analyze them promptly after preparation. |
| Matrix Components | Enzymes and other components in biological matrices can catalyze exchange. | Optimize sample preparation to remove interfering matrix components. Investigate the effect of storage time on samples and process them as quickly as possible. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability of this compound in Solution
This protocol is designed to evaluate the stability of the deuterium labels on this compound under various solvent and temperature conditions.
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in a non-protic solvent like acetonitrile.
-
Prepare Test Solutions: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in different test solvents:
-
Acetonitrile (control)
-
Methanol
-
Water
-
Mobile phase A (specify composition)
-
Mobile phase B (specify composition)
-
A mixture simulating your final sample diluent.
-
-
Incubation: Aliquot the test solutions into separate vials and incubate them at different temperatures:
-
4°C (refrigerator)
-
Room temperature (~25°C)
-
40°C (elevated temperature)
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each vial and analyze it by LC-MS.
-
Data Analysis: Monitor the peak areas of both this compound and any formed unlabeled Cabozantinib. Calculate the percentage of back-exchange at each time point for each condition.
Protocol 2: Evaluation of Isotopic Stability in Biological Matrix
This protocol assesses the stability of this compound in a relevant biological matrix (e.g., human plasma).
-
Spike Matrix: Spike a known concentration of this compound into the biological matrix (e.g., 100 ng/mL in human plasma).
-
Incubation: Incubate the spiked matrix samples at different temperatures relevant to your workflow:
-
-20°C or -80°C (long-term storage)
-
4°C (short-term storage, processing)
-
Room temperature (bench-top stability)
-
-
Sample Preparation and Analysis: At various time points (e.g., 0, 4, 24, 48 hours, and after freeze-thaw cycles), process the samples using your established extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Analyze the extracts by LC-MS.
-
Data Analysis: Compare the response of this compound at each time point to the initial (time 0) response. A significant decrease in the response may indicate degradation or isotopic exchange.
Visualizations
Caption: Factors influencing the isotopic back-exchange of this compound.
Caption: Troubleshooting workflow for issues with this compound internal standard.
References
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ion Suppression of Cabozantinib-d4 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression of Cabozantinib-d4 during mass spectrometry analysis.
Troubleshooting Guide
Ion suppression can significantly impact the accuracy and sensitivity of your bioanalytical method. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Problem: Low or inconsistent signal intensity for this compound.
This is a primary indicator of ion suppression, where components in the sample matrix interfere with the ionization of this compound, leading to a reduced signal.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low signal intensity of this compound due to ion suppression.
Step 1: Confirm the Presence of Ion Suppression
Before making significant changes to your method, it's crucial to confirm that ion suppression is the root cause of the low signal.
-
Qualitative Assessment: A post-column infusion experiment can help identify at which point during the chromatographic run ion suppression occurs.[1]
-
Quantitative Assessment: Compare the peak area of this compound in a neat solution to the peak area in a post-extraction spiked blank matrix sample. A lower response in the matrix sample indicates ion suppression.[1]
Step 2: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][3]
| Sample Preparation Technique | Advantages | Disadvantages | Suitability for this compound |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Prone to significant matrix effects as it doesn't remove many interfering substances like phospholipids.[1][3] | May lead to ion suppression for this compound.[4] |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, removing many polar interferences. | Can be more time-consuming and requires solvent optimization. | A good alternative to PPT for reducing ion suppression of Cabozantinib.[4] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by selectively isolating the analyte.[2][5] | More complex and costly to develop. | Highly effective at minimizing matrix effects for this compound. |
Step 3: Refine Chromatographic Separation
If sample preparation alone is insufficient, optimizing the chromatographic conditions can separate this compound from co-eluting matrix components.[2]
-
Modify the Mobile Phase: Adjusting the organic solvent, aqueous phase composition, or pH can alter the retention times of interfering compounds.
-
Adjust the Gradient: A shallower gradient can improve the resolution between this compound and matrix components.
-
Change the Column: Using a column with a different stationary phase (e.g., C18, phenyl-hexyl) can change selectivity. Employing smaller particle sizes (UPLC/UHPLC) can significantly enhance resolution and reduce the potential for co-elution.
-
Ensure Co-elution with Analyte: It is critical that this compound (the internal standard) co-elutes perfectly with Cabozantinib (the analyte) to ensure they experience the same degree of ion suppression.[6] Even slight shifts in retention time due to the deuterium labeling can lead to differential matrix effects and inaccurate quantification.[6][7]
Step 4: Adjust Mass Spectrometer Settings
While less effective than sample preparation and chromatography, some instrument parameters can be optimized to minimize the impact of ion suppression.
-
Ionization Source: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[5][8] If your instrumentation allows, testing APCI could be a viable option.
-
Source Parameters: Optimize parameters like capillary voltage, gas flow rates, and temperature to enhance the ionization of this compound relative to interfering species.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion suppression for this compound in plasma samples?
A1: The primary sources of ion suppression in plasma are endogenous components like phospholipids, salts, and proteins.[3][9] Exogenous sources can include anticoagulants, dosing vehicles, and contaminants from collection tubes.[1][9]
Q2: My this compound signal is suppressed, but the Cabozantinib signal seems fine. What could be the cause?
A2: This phenomenon, known as differential matrix effects, can occur if there is a slight chromatographic separation between Cabozantinib and this compound.[6][7] This can be due to the kinetic isotope effect, where the deuterated compound elutes slightly earlier or later than the non-deuterated analyte.[6] If they do not co-elute perfectly, they will be exposed to different matrix components as they enter the mass spectrometer, leading to varying degrees of ion suppression.
Q3: How can I ensure my deuterated internal standard (this compound) accurately corrects for ion suppression?
A3: For accurate correction, the internal standard must behave as closely as possible to the analyte. This means:
-
Complete Co-elution: The chromatographic peaks of Cabozantinib and this compound should perfectly overlap.[6]
-
Similar Ionization Efficiency: Both compounds should have comparable ionization efficiencies in the absence of matrix effects.
-
Experience Identical Matrix Effects: By co-eluting, they are exposed to the same interfering components at the same time, leading to a proportional reduction in signal for both.[2][6]
Q4: Can simply diluting my sample help reduce ion suppression?
A4: Yes, sample dilution can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[5][10] However, this will also dilute your analyte of interest, which may compromise the sensitivity of the assay, especially for samples with low concentrations of Cabozantinib.[5]
Q5: Are there any specific LC-MS/MS parameters for Cabozantinib and this compound that are known to work well?
A5: One published method found that Cabozantinib gave a better response in positive ion mode. The predominant peaks in the ESI spectra corresponded to the [M+H]+ ions at m/z 502.2 for Cabozantinib and 506.3 for this compound.[4] The fragment ions monitored were m/z 391.1 for Cabozantinib and 391.2 for this compound.[4] A mobile phase of 10mM ammonium formate and methanol (20:80 v/v) with a Xbridge C18 column has been used successfully.[4]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression
This experiment helps to identify the regions in the chromatogram where ion suppression occurs.[1]
Workflow for Post-Column Infusion
Caption: Experimental setup for a post-column infusion experiment to detect ion suppression.
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Infuse this solution continuously into the mass spectrometer via a T-connector placed between the LC column and the ion source.
-
Inject a blank, extracted plasma sample onto the LC column and run your chromatographic method.
-
Monitor the signal intensity of this compound. A stable baseline should be observed. Any dips or decreases in the baseline signal indicate regions of ion suppression caused by eluting matrix components.
Protocol 2: Quantitative Evaluation of Matrix Effect
This protocol quantifies the extent of ion suppression.
Methodology:
-
Prepare Set A: Spike this compound into a neat solution (e.g., mobile phase) at a known concentration.
-
Prepare Set B: Extract a blank plasma sample using your established procedure. Then, spike the extracted matrix with this compound at the same concentration as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100%
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
One study reported a matrix effect of -47.5% to -41.3% for Cabozantinib, indicating significant ion suppression, which was compensated for by the use of a deuterated internal standard.[11][12]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scielo.br [scielo.br]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ion suppression - Chromatography Forum [chromforum.org]
- 11. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference from Cabozantinib metabolites in assays using Cabozantinib-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using cabozantinib-d4 as an internal standard in the bioanalysis of cabozantinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of cabozantinib that I should be aware of in my assays?
A1: Cabozantinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[1][2] The most significant metabolites observed in human plasma include:
-
Cabozantinib N-oxide (EXEL-5162): A major metabolite.
-
Monohydroxy sulfate (EXEL-1646): A major metabolite.
-
6-desmethyl amide cleavage product sulfate (EXEL-1644): A major metabolite.
-
Amide cleavage product (EXEL-5366): A major metabolite.
-
Other metabolites identified at lower concentrations include monohydroxy cabozantinib and desmethyl cabozantinib.[2]
Q2: Is interference from cabozantinib metabolites a known issue in assays using this compound?
A2: While the potential for interference from metabolites is a consideration in any bioanalytical assay, significant interference from cabozantinib metabolites in assays using this compound has been evaluated and is generally considered to be low. One study specifically investigated the cross-talk of the major metabolite, cabozantinib N-oxide, into the MRM channel of cabozantinib and found it to be minimal, at approximately 0.38%.[3] However, it is crucial to ensure adequate chromatographic separation to minimize any potential for interference.
Q3: What are the recommended MRM transitions for cabozantinib and this compound?
A3: The commonly used MRM (Multiple Reaction Monitoring) transitions in positive electrospray ionization (ESI+) mode are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cabozantinib | 502.2 | 391.1 | [4] |
| This compound | 506.3 | 391.2 | [4] |
It is always recommended to optimize these transitions on your specific mass spectrometer.
Q4: Where are the deuterium labels located on this compound?
A4: The exact location of the four deuterium atoms on the commercially available this compound internal standard is not consistently detailed in the available literature. However, stable isotope-labeled internal standards are designed to have the labels on a part of the molecule that is not susceptible to metabolic alteration. This minimizes the risk of the internal standard losing its label and being detected as the unlabeled analyte.
Troubleshooting Guide: Metabolite Interference
Issue: Inaccurate or variable results in cabozantinib quantification.
This guide will help you troubleshoot potential interference from cabozantinib metabolites in your LC-MS/MS assay using this compound.
Step 1: Assess Chromatographic Separation
Potential Problem: Co-elution of a metabolite with cabozantinib or this compound can lead to ion suppression or enhancement, or direct isobaric interference.
Troubleshooting Actions:
-
Review your chromatograms: Look for any asymmetry in the peaks for cabozantinib or this compound that might indicate a co-eluting species.
-
Modify your chromatographic gradient:
-
Increase the run time to improve the separation of cabozantinib from its metabolites.
-
Adjust the mobile phase composition. Experiment with different ratios of organic solvent (e.g., acetonitrile or methanol) and aqueous phase (e.g., water with 0.1% formic acid).
-
Consider using a different column with alternative chemistry (e.g., C18, phenyl-hexyl) to achieve better separation.
-
Step 2: Investigate Potential Isobaric Interference
Potential Problem: A metabolite may have the same precursor and product ion m/z values as cabozantinib or this compound, leading to a falsely elevated signal.
Troubleshooting Actions:
-
Select alternative MRM transitions: If you suspect isobaric interference, investigate alternative fragmentation pathways for cabozantinib and this compound to find a more specific transition.
-
High-resolution mass spectrometry: If available, use a high-resolution mass spectrometer to differentiate between cabozantinib and any potential isobaric metabolites based on their exact mass.
Step 3: Evaluate for In-Source Fragmentation or Instability
Potential Problem: Some metabolites, particularly glucuronide or sulfate conjugates, can be unstable and revert to the parent drug in the ion source of the mass spectrometer.
Troubleshooting Actions:
-
Optimize ion source parameters:
-
Reduce the source temperature and desolvation gas temperature to minimize in-source degradation.
-
Adjust the cone voltage or collision energy to find a balance between efficient ionization of cabozantinib and minimizing the fragmentation of labile metabolites.
-
Step 4: Verify the Integrity of the Internal Standard
Potential Problem: Although unlikely with a stable-isotope labeled internal standard, there is a small possibility of in-source hydrogen-deuterium exchange or metabolic loss of the deuterium labels.
Troubleshooting Actions:
-
Analyze a pure solution of this compound: Infuse a solution of the internal standard directly into the mass spectrometer and monitor for any signal in the cabozantinib MRM channel.
-
Review the metabolic pathway: Consider if any of the known metabolic pathways of cabozantinib could potentially cleave the part of the molecule where the deuterium labels are located.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting cabozantinib from plasma samples.[3]
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method for Cabozantinib Quantification
The following is a representative LC-MS/MS method based on published literature.[3][4][5]
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | XBridge C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 10mM Ammonium formate in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 20% A, 80% B |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cabozantinib: 502.2 -> 391.1this compound: 506.3 -> 391.2 |
| Source Temperature | 120 °C |
| Desolvation Temperature | 450 °C |
| Cone Gas Flow | 60 L/h |
| Desolvation Gas Flow | 550 L/h |
Visualizations
Caption: Simplified metabolic pathway of Cabozantinib.
Caption: Experimental workflow for Cabozantinib bioanalysis.
Caption: Troubleshooting logic for metabolite interference.
References
- 1. Characterization of the metabolite of cabozantinib generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
Preventing in-source fragmentation of Cabozantinib-d4 in ESI-MS
Welcome to the technical support center for the analysis of Cabozantinib-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing in-source fragmentation.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
In-source fragmentation (ISF) is a common phenomenon in ESI-MS where the analyte of interest fragments in the ion source before entering the mass analyzer. This can lead to a decreased signal intensity of the precursor ion and complicate data analysis. This guide provides a systematic approach to troubleshoot and minimize ISF for this compound.
Core Concept: In-source fragmentation is primarily caused by excessive energy being transferred to the ions in the ESI source. The key to preventing it is to use "softer" ionization conditions.[1][2]
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify and resolve issues related to in-source fragmentation of this compound.
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ESI source, before they are mass analyzed.[3] For this compound, this can lead to a reduced intensity of the [M+H]+ precursor ion at m/z 506.3, which can negatively impact the sensitivity and accuracy of quantification.[4]
Q2: What are the primary ESI-MS parameters that influence in-source fragmentation?
A2: The primary parameters include the cone voltage (also known as fragmentor voltage or declustering potential), source temperature, nebulizer and drying gas flow rates, and the composition of the mobile phase.[2][5]
Q3: How does cone voltage affect the fragmentation of this compound?
A3: The cone voltage is a critical parameter that influences the kinetic energy of ions as they are transferred from the atmospheric pressure region of the ion source to the vacuum region of the mass spectrometer.[6][7] Higher cone voltages increase the energy of collisions between ions and gas molecules, leading to increased fragmentation.[1][2] To minimize fragmentation of this compound, it is generally recommended to use a lower cone voltage.[2][7]
Q4: Can the mobile phase composition contribute to in-source fragmentation?
A4: Yes, the mobile phase can influence the extent of in-source fragmentation. Solvents with higher proton affinity, such as acetonitrile, can sometimes lead to more energetic ionization and subsequent fragmentation compared to solvents like methanol.[8] Additionally, the type and concentration of additives, such as formic acid or ammonium formate, can affect ionization efficiency and potentially contribute to fragmentation.[4][9]
Q5: Is a dirty ion source a potential cause of increased fragmentation?
A5: A contaminated ion source can lead to unstable spray and altered electrical fields, which can contribute to increased and inconsistent in-source fragmentation.[8] Regular cleaning of the ion source components is recommended to ensure optimal performance.
Q6: What are the expected precursor and product ions for this compound?
A6: In positive ion mode ESI-MS, this compound typically forms a protonated molecule [M+H]+ at m/z 506.3.[4] Common product ions observed during MS/MS analysis, which could also appear as in-source fragments, include ions at m/z 391.2 and 323.0.[1][4]
Visualizing the Fragmentation Pathway
The following diagram illustrates the expected fragmentation pathway for this compound.
Caption: Fragmentation pathway of this compound.
Experimental Protocols and Data
While specific quantitative data for the optimization of this compound is often proprietary, the following tables provide an illustrative guide on how to systematically optimize key ESI-MS parameters to minimize in-source fragmentation. The goal is to find a balance that provides sufficient signal intensity for the precursor ion while minimizing the formation of fragment ions.
Table 1: Effect of Cone Voltage on this compound Fragmentation
| Cone Voltage (V) | Precursor Ion Intensity (m/z 506.3) (Arbitrary Units) | Fragment Ion Intensity (m/z 391.2) (Arbitrary Units) | Ratio (Fragment/Precursor) |
| 20 | 95,000 | 5,000 | 0.05 |
| 40 | 120,000 | 15,000 | 0.13 |
| 60 | 150,000 | 45,000 | 0.30 |
| 80 | 110,000 | 90,000 | 0.82 |
| 100 | 70,000 | 130,000 | 1.86 |
This table illustrates the general trend that as cone voltage increases, the precursor ion intensity may initially increase due to better ion sampling, but then decreases as in-source fragmentation becomes more prominent.[6][7]
Table 2: Influence of Source Temperature on this compound Signal
| Source Temperature (°C) | Precursor Ion Intensity (m/z 506.3) (Arbitrary Units) | Fragment Ion Intensity (m/z 391.2) (Arbitrary Units) | General Observation |
| 100 | 135,000 | 40,000 | Stable signal, minimal thermal degradation. |
| 120 | 150,000 | 45,000 | Optimal desolvation and signal intensity. |
| 140 | 140,000 | 55,000 | Potential for slight increase in fragmentation. |
| 160 | 125,000 | 70,000 | Possible onset of thermal degradation/fragmentation. |
Higher source temperatures can improve desolvation but may also contribute to thermal degradation and in-source fragmentation for some analytes.[5]
Detailed Methodologies for Key Experiments
Protocol for Cone Voltage Optimization:
-
Prepare a standard solution of this compound at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set all other ESI-MS parameters to typical starting values (e.g., source temperature 120°C, desolvation temperature 450°C, nebulizer gas flow 3 L/min).[1]
-
Acquire mass spectra in full scan mode, monitoring the m/z range that includes the precursor and expected fragment ions of this compound.
-
Vary the cone voltage in systematic increments (e.g., 10-20 V steps) across a relevant range (e.g., 20 V to 100 V).
-
Record the intensities of the precursor ion (m/z 506.3) and the major fragment ion(s) (e.g., m/z 391.2) at each cone voltage setting.
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage to determine the optimal setting that maximizes the precursor ion signal while minimizing fragmentation.
By following these guidelines and systematically optimizing your ESI-MS parameters, you can effectively minimize the in-source fragmentation of this compound and ensure high-quality, reliable data for your research.
References
- 1. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
Calibration curve issues with Cabozantinib-d4 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Cabozantinib-d4 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems observed during method development and validation for the quantification of Cabozantinib.
Q1: My calibration curve for Cabozantinib is non-linear or has poor correlation (R² < 0.99). What are the potential causes and how can I fix it?
Potential Causes:
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering matrix components, or inadequate separation of Cabozantinib and its deuterated internal standard (this compound) can lead to non-linearity.
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix (e.g., plasma, serum) can disproportionately affect the analyte and internal standard at different concentrations.[1][2][3] Even stable isotope-labeled internal standards may not always compensate for matrix effects, a phenomenon known as "differential matrix effects."[2][4]
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too high or too low relative to the calibration standards can lead to detector saturation or poor signal-to-noise, respectively.
-
Sample Preparation Issues: Inefficient or inconsistent extraction recovery across the concentration range can introduce variability and affect linearity.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Evaluate different analytical columns (e.g., C18, Phenyl-Hexyl) to improve peak shape and resolution.[5]
-
Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration) and gradient to ensure baseline separation of the analyte from matrix interferences.[6]
-
Verify the co-elution of Cabozantinib and this compound. While they are expected to co-elute, slight retention time shifts due to the deuterium isotope effect can occur, leading to differential matrix effects.[1][4]
-
-
Investigate and Mitigate Matrix Effects:
-
Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.
-
Improve sample clean-up by using alternative extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation.[7]
-
Dilute the sample with a suitable matrix-free solution to reduce the concentration of interfering components.
-
-
Optimize Internal Standard Concentration:
-
Select a concentration of this compound that provides a strong, stable signal without saturating the detector. A common approach is to use a concentration that is similar to the mid-point of the calibration curve.
-
-
Review Sample Preparation Protocol:
-
Ensure consistent and reproducible extraction efficiency across the entire calibration range. Evaluate different extraction solvents or SPE cartridges.
-
-
Adjust Calibration Range:
-
If detector saturation is suspected at the upper end of the curve, either dilute the high concentration samples or narrow the calibration range.
-
Q2: I'm observing high variability (%CV > 15%) in my quality control (QC) samples and/or calibrators. What should I investigate?
Potential Causes:
-
Inconsistent Sample Preparation: This is a primary source of variability. Pipetting errors, inconsistent vortexing times, or temperature fluctuations during extraction can lead to variable recovery.
-
Instability of Analytes: Cabozantinib or this compound may be degrading in the biological matrix, during sample processing, or in the autosampler.
-
LC-MS/MS System Instability: Fluctuations in the LC pump pressure, inconsistent injector performance, or a dirty mass spectrometer source can cause signal variability.
-
Matrix Effects: As mentioned previously, variable matrix effects between different lots of biological matrix or between individual samples can introduce imprecision.[1]
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Use calibrated pipettes and ensure consistent technique.
-
Automate sample preparation steps where possible.
-
Maintain a consistent temperature during all extraction steps.
-
-
Evaluate Analyte Stability:
-
Check System Performance:
-
Equilibrate the LC-MS/MS system thoroughly before starting the analysis.
-
Monitor system suitability by injecting a standard solution at the beginning and throughout the analytical run.
-
Clean the mass spectrometer source if signal intensity is low or erratic.
-
-
Assess Matrix Variability:
-
Test the method using at least six different lots of blank matrix to ensure that the accuracy and precision are not affected by matrix differences.[6]
-
Q3: The signal intensity for my internal standard (this compound) is not consistent across all samples. Why is this happening?
Potential Causes:
-
Variable Matrix Effects: This is the most likely cause. Different samples (calibrators, QCs, and unknown study samples) can have varying levels of endogenous components that suppress or enhance the ionization of this compound.[3]
-
Inconsistent Addition of Internal Standard: Pipetting errors when adding the internal standard solution to the samples will result in varying signal intensities.
-
Ion Source Contamination: A buildup of contaminants in the ion source can lead to a gradual decrease in signal intensity over the course of an analytical run.
Troubleshooting Steps:
-
Improve Sample Clean-up: A more rigorous sample preparation method (e.g., SPE) can remove a larger portion of interfering matrix components, leading to a more consistent internal standard signal.
-
Verify Pipetting Accuracy: Ensure the pipette used for adding the internal standard is properly calibrated and that the technique is consistent for all samples.
-
Monitor System Suitability: Track the internal standard peak area throughout the analytical run. A gradual decline may indicate ion source contamination that requires cleaning.
-
Re-evaluate the Internal Standard: While this compound is generally a suitable internal standard, in cases of severe and unavoidable differential matrix effects, a different internal standard might be considered, although this is a last resort.[6]
Quantitative Data Summary
The following tables summarize typical parameters for a validated LC-MS/MS method for Cabozantinib quantification.
Table 1: LC-MS/MS Method Parameters for Cabozantinib Analysis
| Parameter | Typical Conditions |
| Analyte | Cabozantinib |
| Internal Standard (IS) | This compound[6][7] |
| LC Column | C18 or Phenyl-Hexyl (e.g., Xbridge C18, 50 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | A: 10mM Ammonium Formate in Water; B: Methanol or Acetonitrile[6] |
| Flow Rate | 0.5 - 0.8 mL/min[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] |
| MS Detection | Multiple Reaction Monitoring (MRM)[6] |
Table 2: Example MRM Transitions and Calibration Curve Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Example Calibration Range | R² |
| Cabozantinib | 502.2 | 391.1[6][7] | 5.0 - 5000.0 pg/mL[6][7] | ≥ 0.99[6][7] |
| Cabozantinib | 502.0 | 323.0[5] | 50 - 5000 ng/mL[5] | > 0.99 |
| This compound (IS) | 506.3 | 391.2[6][7] | N/A | N/A |
| This compound (IS) | 506.0 | 323.0[5] | N/A | N/A |
Table 3: Method Validation Acceptance Criteria (based on FDA guidelines)
| Parameter | Acceptance Criteria |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[7] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[7] |
| Linearity (R²) | ≥ 0.99 |
| Matrix Effect (%CV) | ≤ 15% |
| Recovery | Consistent and reproducible |
Experimental Protocols & Visualizations
Protocol 1: General Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (internal standard).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex to mix and inject a portion onto the LC-MS/MS system.
Diagrams and Workflows
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Simplified Cabozantinib signaling pathway inhibition.
Caption: General workflow for bioanalytical sample analysis.
References
Validation & Comparative
Validation of a Bioanalytical Method for Cabozantinib Using Cabozantinib-d4 as an Internal Standard in Accordance with FDA Guidelines
This guide provides a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cabozantinib in human plasma, utilizing Cabozantinib-d4 as an internal standard (IS). The methodology and validation parameters presented herein adhere to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2][3][4] This method is demonstrated to be simple, sensitive, and specific for its intended purpose.[1][5]
Comparative Summary of Validation Parameters
The performance of this bioanalytical method is benchmarked against standard FDA acceptance criteria for parameters such as linearity, precision, accuracy, and stability. The use of a stable isotope-labeled internal standard like this compound is beneficial in LC-MS/MS analysis, particularly when a significant matrix effect is possible.[5]
| Validation Parameter | Experimental Result | FDA Acceptance Criteria |
| Linearity (Concentration Range) | 5.0 - 5000.0 pg/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | ≥ 0.9994[1][5] | Not explicitly defined, but ≥ 0.99 is generally accepted |
| Intra-day Precision (% CV) | 1.95 - 2.37%[1][5] | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (% CV) | 2.93 - 9.3%[1][5] | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy (%) | 101.4 - 102.4%[5] | Within ±15% of nominal value (±20% for LLOQ) |
| Inter-day Accuracy (%) | 99.5 - 104.8%[1][5] | Within ±15% of nominal value (±20% for LLOQ) |
| Extraction Recovery | > 50%[1] | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[1][5] | Clearly defined and reproducible with acceptable precision and accuracy |
Experimental Protocols
A detailed description of the experimental procedures for the validation of the Cabozantinib bioanalytical method is provided below.
1. Preparation of Standards and Quality Control Samples
-
Stock Solutions: Standard stock solutions of Cabozantinib (100.0 µg/mL) and this compound (IS) (100.0 µg/mL) were prepared in methanol.[5][6]
-
Internal Standard Spiking Solution: The IS stock solution was diluted in a reconstitution solution (10 mM ammonium formate and methanol, 20:80 v/v) to prepare the IS spiking solution (10.0 ng/mL).[5][6]
-
Calibration Standards and Quality Control (QC) Samples: Calibration standards were prepared by spiking drug-free human plasma with Cabozantinib stock solution to achieve concentrations of 5.0, 10.0, 200.0, 800.0, 1400.0, 2000.0, 3000.0, 4000.0, and 5000.0 pg/mL.[5][6] QC samples were prepared at concentrations of 5.0 (LLOQ), 15.0 (Low QC), 2500.0 (Medium QC), and 3500.0 (High QC) pg/mL.[5][6]
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 400 µL of plasma sample, 100 µL of this compound internal standard solution (10 ng/mL) was added and vortexed.[5]
-
Subsequently, 100 µL of 0.1N NaOH and 3 mL of extraction solvent (ethyl acetate: dichloromethane, 80:20 v/v) were added, and the mixture was vortexed for 10 minutes.[5]
-
The samples were then centrifuged at 4000 rpm for 5 minutes.[5] The supernatant was transferred and evaporated to dryness, and the residue was reconstituted for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A liquid chromatography system capable of delivering a precise and stable flow.
-
Mobile Phase: An isocratic mobile phase consisting of 10mM Ammonium formate and Methanol (20:80 v/v).[1][5]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[5]
-
Monitored Transitions (MRM):
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the bioanalytical method for Cabozantinib.
Caption: Workflow for the validation of the bioanalytical method for Cabozantinib.
Signaling Pathway of Cabozantinib
Cabozantinib is a tyrosine kinase inhibitor that targets multiple receptors involved in tumor growth, angiogenesis, and metastasis. The simplified signaling pathway below illustrates its primary targets.
Caption: Simplified signaling pathway showing the inhibitory action of Cabozantinib.
References
A Comparative Guide to Internal Standards for Cabozantinib Quantification: Cabozantinib-d4 vs. a Structural Analog
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Cabozantinib, the selection of an appropriate internal standard (IS) is a critical step that underpins the accuracy, precision, and robustness of the analytical method. An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[1][2] The ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection.[2][3]
This guide provides an objective comparison between two common types of internal standards for Cabozantinib analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS): the stable isotope-labeled (SIL) standard, Cabozantinib-d4 , and a non-isotopically labeled structural analog .
Internal Standard Candidate Profiles
1. This compound (Stable Isotope-Labeled Internal Standard):
This compound is the deuterated form of Cabozantinib, where four hydrogen atoms on the benzene ring are replaced with deuterium.[4][5] As a SIL internal standard, it is considered the "gold standard" for quantitative mass spectrometry.[3][6] Its physicochemical properties are nearly identical to the analyte, Cabozantinib. This ensures it behaves similarly during sample extraction, chromatography, and ionization, but its mass difference allows it to be distinguished by the mass spectrometer.[6][7]
2. Structural Analog (Non-Isotope Labeled):
A structural analog is a compound that is not isotopically labeled but has a chemical structure similar to the analyte.[1][7] For Cabozantinib, this could be a related tyrosine kinase inhibitor, a metabolite, or a synthetic precursor. For instance, compounds like Alectinib or Naproxen have been used in some methods, although they are not closely related analogs.[8][9] The primary advantage of a structural analog is often lower cost and wider availability compared to custom-synthesized SIL standards. However, even minor structural differences can lead to variations in extraction efficiency, chromatographic retention, and ionization response, potentially compromising data quality.[1]
Theoretical Comparison of Internal Standards
The choice of internal standard significantly impacts method performance. The following table compares this compound and a hypothetical, closely-related structural analog against the key criteria for an ideal internal standard.
| Feature | This compound (SIL IS) | Structural Analog (Non-SIL) | Justification |
| Co-elution | Ideal: Co-elutes with Cabozantinib. | Sub-optimal: Elutes near but separate from Cabozantinib. | SIL IS has virtually identical chromatography, allowing it to track analyte behavior at the exact same time point. A structural analog will have a different retention time.[6][7] |
| Extraction Recovery | Ideal: Nearly identical to Cabozantinib. | Variable: Similar but can differ due to polarity/solubility changes. | Minor structural changes in an analog can alter its partitioning during liquid-liquid or solid-phase extraction, leading to inconsistent recovery relative to the analyte. |
| Ionization Efficiency | Ideal: Nearly identical to Cabozantinib. | Variable: Can differ significantly. | The ionization process in the mass spectrometer source is highly sensitive to molecular structure. An analog may ionize more or less efficiently than the analyte. |
| Matrix Effect Correction | Ideal: Compensates effectively for matrix effects. | Sub-optimal: May not adequately correct for matrix effects. | Because a SIL IS co-elutes with the analyte, it experiences the same ion suppression or enhancement from matrix components at the same moment, providing the most accurate correction.[6][10][11] |
| Availability | Lower: Requires specialized synthesis. | Higher: May be a commercially available compound. | The synthesis of deuterated standards is a complex process, making them more expensive and less readily available than some other chemical compounds.[12] |
| MS/MS Cross-talk | Low Risk: Minimal risk if deuterium loss doesn't yield the analyte's product ion. | No Risk: Different precursor and product ions eliminate the risk. | There is a small theoretical risk of in-source fragmentation or deuterium exchange in a SIL IS, though this is rare for well-designed standards. |
Data Presentation: Performance of this compound
Multiple validated bioanalytical methods have demonstrated the robust performance of this compound as an internal standard for the quantification of Cabozantinib in biological matrices like human plasma. The following table summarizes key validation parameters from published studies.
| Parameter | Concentration Range | Accuracy (% Bias) | Precision (% CV) | Correlation (r²) | Matrix | Reference |
| Linearity | 5.0 - 5000.0 pg/mL | 99.5 - 104.8% | 2.93 - 9.3% | ≥ 0.9994 | Human Plasma | [13][14] |
| Linearity | 50 - 5000 ng/mL | 103.4 - 105.4% | < 5.0% | > 0.99 | Human Plasma | [10][11][15] |
| Recovery | 50, 500, 4000 ng/mL | 103.0 - 107.7% | 10 - 30% | N/A | Human Plasma | [10][15] |
| Matrix Effect | 50, 500, 4000 ng/mL | -47.5 to -41.2% | 9.8 - 25% | N/A | Human Plasma | [10][15] |
Note: The variability observed in recovery and matrix effect was effectively corrected by the use of this compound, as evidenced by the high accuracy and precision of the overall method.[10][11]
Mandatory Visualizations
Caption: Cabozantinib inhibits multiple receptor tyrosine kinases (RTKs).
Caption: A typical workflow for bioanalysis using an internal standard.
Caption: Logical comparison of IS candidates to ideal properties.
Experimental Protocols
The following is a representative protocol for the quantification of Cabozantinib in human plasma using this compound as an internal standard, synthesized from published methods.[10][13][14]
1. Preparation of Standards and Quality Control (QC) Samples
-
Prepare stock solutions of Cabozantinib and this compound (IS) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.[10][14]
-
Prepare a working IS spiking solution (e.g., 2 µg/mL) by diluting the IS stock solution in acetonitrile.[10]
-
Generate calibration curve standards and QC samples by spiking appropriate volumes of the Cabozantinib working stock solution into blank human plasma to achieve the desired concentration range (e.g., 5 pg/mL to 5000 pg/mL).[13][14]
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[10]
-
Add 10 µL of the IS spiking solution.[10]
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reverse-phase C18 column (e.g., Xbridge C18, 50 x 4.6 mm, 5 µm or Phenomenex Synergi Polar-RP, 50 x 2 mm, 4 µm).[10][13]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 10mM Ammonium formate or 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).[10][13]
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[10][13]
-
Detection: Multiple Reaction Monitoring (MRM).
Conclusion
The selection of an internal standard is a balance between ideal analytical performance and practical considerations like cost and availability.
-
This compound is the superior choice for ensuring the highest level of accuracy and precision in quantitative bioanalysis. Its near-identical physicochemical properties to Cabozantinib allow it to effectively compensate for variations in sample preparation and matrix-induced ion suppression/enhancement, which is critical for meeting stringent regulatory guidelines for bioanalytical method validation.[10][11][13]
-
A structural analog can be a viable alternative in research settings where the highest level of validation is not required or when cost is a primary constraint. However, researchers must be aware of the potential for compromised data quality. A structural analog is unlikely to perfectly track the analyte's behavior, which can lead to greater variability and less accurate quantification, especially in complex biological matrices. Thorough validation is essential to understand and mitigate these limitations.
For drug development professionals and researchers conducting pivotal pharmacokinetic studies, the investment in a stable isotope-labeled internal standard like this compound is strongly recommended to ensure data integrity and regulatory compliance.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Benzene-ring-d4) | Axios Research [axios-research.com]
- 5. This compound | C28H24FN3O5 | CID 76974224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Choosing an Internal Standard [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scispace.com [scispace.com]
- 14. scielo.br [scielo.br]
- 15. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of an LC-MS/MS Assay for Cabozantinib using Cabozantinib-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of two distinct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Cabozantinib in human plasma, both employing its deuterated analogue, Cabozantinib-d4, as an internal standard. The data and protocols presented are compiled from peer-reviewed publications to ensure objectivity and support informed decision-making in analytical method selection.
Experimental Protocols
A successful bioanalytical assay relies on a well-defined and reproducible experimental protocol. Below are the detailed methodologies for two distinct LC-MS/MS assays for Cabozantinib quantification.
Method 1: Sensitive Bioanalytical Method with Liquid-Liquid Extraction
This method is characterized by its high sensitivity, achieving a lower limit of quantification in the picogram per milliliter range.[1][2][3]
Sample Preparation: A liquid-liquid extraction (LLE) procedure is employed to isolate Cabozantinib and the internal standard (IS), this compound, from human plasma.[1][2] To 400 µL of plasma, 100 µL of this compound (10 ng/mL) is added. After brief vortexing, 100 µL of 0.1N NaOH and 3 mL of an extraction solvent mixture (ethyl acetate: dichloromethane 80:20 v/v) are introduced.[1][2] The samples are then vortexed for 10 minutes and centrifuged.[1][2]
Chromatographic Separation: Chromatographic separation is achieved on an Xbridge C18 column (50 x 4.6 mm, 5 µm) maintained at 40 °C.[1][2] An isocratic mobile phase consisting of 10mM Ammonium formate and Methanol (20:80 v/v) is used at a flow rate of 0.7 mL/min.[1][2] The total run time for each sample is approximately 3 minutes, with Cabozantinib and this compound eluting at approximately 0.9 ± 0.2 minutes.[1][2]
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) positive ion mode. The precursor to product ion transitions monitored are m/z 502.2 → 391.1 for Cabozantinib and m/z 506.3 → 391.2 for this compound.[1][2]
Method 2: High-Throughput Method with Protein Precipitation
This method offers a simpler and faster sample preparation protocol, making it suitable for higher throughput applications.[4][5][6]
Sample Preparation: A protein precipitation method is utilized for sample preparation. To a 50 µL plasma sample, 10 µL of the internal standard, [D4]-cabozantinib, at a concentration of 2 µg/mL is added. Subsequently, 200 µL of acetonitrile is added, and the mixture is vortexed for 30 seconds.[4] The samples are then centrifuged at 17,200 × g for 10 minutes. The resulting supernatant is transferred to autosampler vials for injection.[4]
Chromatographic Separation: Separation is performed on a Phenomenex synergy polar reverse phase column (4 µm, 2 × 50 mm) using a gradient elution.[4][6] The mobile phase consists of 0.1% formic acid in acetonitrile and 0.1% formic acid in water. The total run time is 5 minutes.[4][6]
Mass Spectrometric Detection: A Quattromicro quadrupole mass spectrometer with electrospray ionization in the positive mode is used for detection.[4][6] The MRM transitions monitored are m/z 502.0 > 323.0 for Cabozantinib and 506.0 > 323.0 for [D4]-cabozantinib.[4]
Quantitative Performance Comparison
The performance of a bioanalytical method is assessed through various validation parameters. The following tables summarize the quantitative data for the two described methods, allowing for a direct comparison.
Table 1: Linearity and Sensitivity
| Parameter | Method 1 (Varma et al., 2018) | Method 2 (Jager et al., 2022) |
| Linear Range | 5.0 - 5000.0 pg/mL[1][2] | 50 - 5000 ng/mL[4][5][6] |
| Correlation Coefficient (r²) | ≥ 0.9994[1][2] | Not explicitly stated, but fulfilled FDA criteria[4] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[1] | 50 ng/mL[4] |
Table 2: Precision and Accuracy
| Parameter | Method 1 (Varma et al., 2018) | Method 2 (Jager et al., 2022) |
| Intra-day Precision (% CV) | 1.95 to 2.37%[1][2] | <5.0%[4][5][6] |
| Inter-day Precision (% CV) | 2.93 to 9.3%[1][2] | Not explicitly stated, but overall precision was <5.0%CV[4][5][6] |
| Intra-day Accuracy (%) | 101.4 to 102.4%[1][2] | Not explicitly stated, but overall accuracy was 103.4–105.4%[4][5][6] |
| Inter-day Accuracy (%) | 99.5 to 104.8%[1][2] | 103.4–105.4%[4][5][6] |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1 (Varma et al., 2018) | Method 2 (Jager et al., 2022) |
| Recovery (%) | Not explicitly stated | 103.0–107.7%[4][6] |
| Matrix Effect (%) | Not explicitly stated | -47.5 to -41.3%[4][6] |
Experimental Workflow Visualization
To provide a clear overview of the typical steps involved in a cross-validation study of a bioanalytical method, the following workflow diagram is presented.
Caption: Workflow for cross-validation of two LC-MS/MS methods.
Conclusion
Both presented LC-MS/MS methods, utilizing this compound as an internal standard, demonstrate robust and reliable performance for the quantification of Cabozantinib in human plasma. The choice between the two will largely depend on the specific requirements of the study. Method 1 offers superior sensitivity, which may be crucial for studies with low dosage or for pharmacokinetic analyses requiring a low LLOQ.[1][2] Conversely, Method 2 provides a more streamlined and high-throughput sample preparation procedure, making it an attractive option for large-scale clinical trials or therapeutic drug monitoring where speed is a critical factor.[4][5] The provided data and protocols should serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical method for their Cabozantinib-related studies.
References
- 1. scielo.br [scielo.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 6. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis (ISR) for Cabozantinib Bioanalytical Studies Utilizing Cabozantinib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of Cabozantinib in human plasma, with a specific focus on Incurred Sample Reanalysis (ISR) when using its deuterated internal standard, Cabozantinib-d4. The objective is to present experimental data and protocols to aid in the selection and implementation of robust bioanalytical assays for clinical and preclinical studies.
Principles of Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a critical component of bioanalytical method validation, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reproducibility and reliability of pharmacokinetic data.[1][2] ISR involves re-assaying a subset of samples from a study on a different day to confirm the original results.[1] For small molecules like Cabozantinib, the generally accepted criterion is that for at least 67% of the repeated samples, the percentage difference between the initial and repeat concentrations should be within 20% of their mean.[1] Factors such as drug metabolism, matrix effects, and sample stability can influence ISR outcomes, making it a crucial test of method ruggedness.[3]
Comparative Analysis of Bioanalytical Methods
This guide compares two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cabozantinib in human plasma using this compound as the internal standard. The primary difference between these methods lies in the sample preparation technique: protein precipitation versus liquid-liquid extraction.
Method 1: Protein Precipitation
This method, detailed by de Vries et al. (2021), employs a simple and rapid protein precipitation step for sample cleanup.[4]
Method 2: Liquid-Liquid Extraction
Described by Pilli et al. (2018), this method utilizes a more extensive liquid-liquid extraction procedure.[5]
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of the two methods.
| Parameter | Method 1: Protein Precipitation[4] | Method 2: Liquid-Liquid Extraction[5] |
| Linearity Range | 50 - 5000 ng/mL | 5.0 - 5000.0 pg/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 5.0 pg/mL |
| Intra-day Precision (%CV) | <5.0% | 1.95% - 2.37% |
| Inter-day Precision (%CV) | <5.0% | 2.93% - 9.3% |
| Accuracy | 103.4% - 105.4% | 99.5% - 104.8% |
| Extraction Recovery | 103.0% - 107.7% | Not explicitly reported |
| Matrix Effect | -47.5% to -41.3% | Not explicitly reported |
| Incurred Sample Reanalysis (ISR) | Passed: 100% of 64 samples within 20% difference | Not Reported |
Experimental Protocols
Method 1: Protein Precipitation Experimental Protocol[4]
-
Sample Preparation:
-
Pipette 50 µL of plasma sample into a microfuge tube.
-
Add 10 µL of this compound internal standard (2 µg/mL).
-
Add 200 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 17,200 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Synergy Polar-RP (4 µm, 2 x 50 mm)
-
Mobile Phase A: 0.1% formic acid in acetonitrile
-
Mobile Phase B: 0.1% formic acid in water
-
Gradient Elution: 45% A to 90% A over 1.5 min, hold at 90% A for 1.5 min, then return to 45% A.
-
Flow Rate: 0.4 mL/min, increasing to 0.8 mL/min during re-equilibration.
-
Total Run Time: 5 minutes.
-
-
Mass Spectrometric Conditions:
-
Instrument: Waters Quattromicro quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: Not explicitly stated in the provided abstract.
-
Method 2: Liquid-Liquid Extraction Experimental Protocol[5]
-
Sample Preparation:
-
To 400 µL of plasma sample, add 100 µL of this compound internal standard (10 ng/mL).
-
Vortex briefly.
-
Add 100 µL of 0.1N NaOH and 3 mL of extraction solvent (ethyl acetate: dichloromethane, 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Xbridge C18 (5 µm, 50 x 4.6 mm)
-
Mobile Phase: 10mM Ammonium formate and Methanol (20:80 v/v)
-
Flow Rate: 0.7 mL/min
-
Total Run Time: 3 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Cabozantinib: m/z 502.2 -> 391.1
-
This compound: m/z 506.3 -> 391.2
-
-
Visualizations
Incurred Sample Reanalysis (ISR) Workflow
Caption: Workflow for conducting Incurred Sample Reanalysis (ISR).
Cabozantinib Signaling Pathway Inhibition
Caption: Cabozantinib inhibits MET and VEGFR2 signaling pathways.
Conclusion
Both the protein precipitation and liquid-liquid extraction methods demonstrate acceptable performance for the bioanalysis of Cabozantinib in human plasma using this compound as an internal standard. The protein precipitation method offers a simpler, higher-throughput workflow. Crucially, this method has published data demonstrating successful ISR, with 100% of reanalyzed samples meeting the acceptance criteria, providing strong evidence of its reproducibility and reliability for clinical studies.[4] While the liquid-liquid extraction method shows excellent sensitivity, the absence of reported ISR data makes a direct comparison of its in-study reproducibility challenging.
For researchers and drug development professionals, the choice of method will depend on specific study requirements such as required sensitivity, sample throughput, and the need for a method with documented successful ISR. The protein precipitation method with this compound stands as a robust and well-documented option for studies requiring incurred sample reanalysis.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
A Comparative Guide to the Linearity and Range of Cabozantinib Assays Utilizing Cabozantinib-d4
For researchers and professionals in drug development, the robust and accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of published bioanalytical methods for the quantification of Cabozantinib, a multi-targeted tyrosine kinase inhibitor, using its deuterated stable isotope, Cabozantinib-d4, as an internal standard. The focus is on two critical validation parameters: linearity and the quantifiable range.
Quantitative Performance of Cabozantinib Assays
The following table summarizes the linearity and range of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed for the quantification of Cabozantinib in human plasma. The use of a stable isotope-labeled internal standard like this compound is a key strategy to correct for variability during sample processing and analysis, ensuring high accuracy and precision.
| Linearity Range | Correlation Coefficient (r²) | Accuracy (%) | Precision (% CV) | Internal Standard | Analytical Method | Reference |
| 50–5000 ng/mL | Not explicitly stated, but method fulfilled FDA criteria | 103.4–105.4 | <5.0 | This compound | LC-MS/MS | [1][2][3] |
| 5.0–5000.0 pg/mL | ≥ 0.9994 | 99.5–104.8 (inter-day), 101.4–102.4 (intra-day) | 2.93–9.3 (inter-day), 1.95–2.37 (intra-day) | This compound (CZD4) | LC-MS/MS | [4][5][6] |
| 5–75 ng/mL | 0.999 | 1.2–2.0 (% RSD) | Not explicitly stated | Not explicitly stated | LC-MS/MS | [7] |
| 1–20 µg/mL | Not explicitly stated | Not explicitly stated | <2 (% RSD of peak areas) | Alectinib | HPLC-UV | [8] |
| 25–4000 ng/mL | 1.00 | >92.1 (recovery) | <6.8 (inter-day), <5.2 (intra-day) | Sorafenib | HPLC-UV | [9] |
Experimental Protocols
The methodologies outlined below represent a synthesis of common practices from the cited literature for establishing the linearity and range of a Cabozantinib assay using this compound.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Primary stock solutions of Cabozantinib and this compound are prepared by dissolving the compounds in a suitable organic solvent, such as methanol or DMSO, to a concentration of approximately 1 mg/mL.[3]
-
Working Solutions: A series of working standard solutions of Cabozantinib are prepared by serial dilution of the stock solution with an appropriate solvent (e.g., acetonitrile or methanol). A separate working solution of the internal standard, this compound, is also prepared.
-
Calibration Curve and Quality Control (QC) Samples: Calibration standards are prepared by spiking blank human plasma with the Cabozantinib working solutions to achieve a range of concentrations.[4] Typically, a minimum of six to eight non-zero concentration levels are prepared. QC samples are prepared independently at a minimum of three concentration levels: low, medium, and high.
Sample Preparation
-
Protein Precipitation: To a small volume of plasma sample (e.g., 50 µL), the internal standard solution is added, followed by a protein precipitating agent like acetonitrile.[3] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Liquid-Liquid Extraction (LLE): Alternatively, after the addition of the internal standard, an extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane) is added. The sample is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the analyte and internal standard is transferred and evaporated to dryness. The residue is then reconstituted in the mobile phase.[4]
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted samples are injected into an HPLC system. Chromatographic separation is typically achieved on a C18 reversed-phase column (e.g., Xbridge C18, 50 x 4.6 mm, 5 µm) with a gradient or isocratic mobile phase.[4] A common mobile phase composition is a mixture of an aqueous component with an organic modifier, such as 10mM ammonium formate and methanol (20:80 v/v).[4]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected using Multiple Reaction Monitoring (MRM). The precursor to product ion transitions monitored are typically m/z 502.2 → 391.1 for Cabozantinib and m/z 506.3 → 391.2 for this compound.[4][5]
Data Analysis
-
Calibration Curve Construction: The peak area ratios of Cabozantinib to this compound are plotted against the nominal concentrations of the calibration standards.
-
Linear Regression: A linear regression analysis is performed on the calibration curve data. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.[4]
-
Determination of Range: The range of the assay is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within 20%). The ULOQ is the highest concentration on the curve that meets the same criteria.
Visualizations
Signaling Pathway of Cabozantinib
Cabozantinib is an inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR2, which play crucial roles in tumor cell survival, metastasis, and angiogenesis.[10]
Caption: Cabozantinib's inhibition of VEGFR2 and c-MET pathways.
Experimental Workflow for Linearity and Range Assessment
The following diagram illustrates a typical workflow for assessing the linearity and range of a bioanalytical method.
Caption: Workflow for assessing linearity and range.
References
- 1. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Quantitative determination of plasma cabozantinib concentration using HPLC-UV and its application to patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Protein Precipitation vs. Liquid-Liquid Extraction for Cabozantinib-d4 Quantification
For researchers and scientists engaged in the bioanalysis of Cabozantinib, a multi-tyrosine kinase inhibitor, the choice of sample preparation method is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of two common extraction techniques, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), for the quantification of Cabozantinib-d4, a deuterated internal standard essential for robust LC-MS/MS analysis. This comparison is supported by experimental data to aid drug development professionals in selecting the optimal method for their specific needs.
Data Summary: Quantitative Comparison
The following table summarizes the key performance metrics for Protein Precipitation and Liquid-Liquid Extraction in the context of this compound analysis.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate: Dichloromethane) |
| Analyte Recovery | 103.0–107.7% for Cabozantinib[1][2] | 90.3% for Cabozantinib, 92.5% for this compound[3] |
| Matrix Effect | -47.5% to -41.3%[1][2] | Ion suppression effect observed with PPT, leading to the selection of LLE[3] |
| Precision (%CV) | <5.0%[1][2] | Intra-day: 1.95-2.37%, Inter-day: 2.93-9.3%[3] |
| Accuracy | 103.4–105.4%[1][2] | Intra-day: 101.4-102.4%, Inter-day: 99.5-104.8%[3] |
Experimental Workflows
The selection of an appropriate extraction method is a crucial step in bioanalytical sample preparation. The following diagrams illustrate the generalized workflows for both Protein Precipitation and Liquid-Liquid Extraction.
Experimental Protocols
Protein Precipitation (PPT)
This protocol is adapted from a method developed for the quantification of Cabozantinib in human plasma.[1][2]
-
Sample Preparation: To 50 µL of human plasma, add the internal standard, this compound.
-
Precipitation: Add 200 µL of acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Separation: Centrifuge the sample to pellet the precipitated proteins.
-
Collection: Carefully collect the supernatant for analysis.
-
Analysis: Inject the supernatant into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
This protocol was optimized for the extraction of Cabozantinib and this compound from human plasma, demonstrating high recovery and selectivity.[3]
-
Sample Preparation: To 400 µL of plasma sample, add 100 µL of this compound (10 ng/mL).
-
Basification: Add 100 µL of 0.1N NaOH solution and vortex briefly.
-
Extraction: Add 3 mL of extraction solvent (ethyl acetate: dichloromethane 80:20 v/v) and vortex for 10 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for approximately 5 minutes at ambient temperature.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase (10 mM ammonium formate and methanol in a ratio of 20:80 v/v).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Cabozantinib's Mechanism of Action: A Signaling Pathway Overview
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[4][5][6][7] The diagram below illustrates the key signaling pathways targeted by Cabozantinib.
Conclusion
Both Protein Precipitation and Liquid-Liquid Extraction are viable methods for the sample preparation of this compound. PPT offers a simpler and faster workflow, while LLE, although more labor-intensive, has been shown to mitigate ion suppression effects that can be encountered with PPT. The choice between the two methods will depend on the specific requirements of the assay, including the desired level of sensitivity, sample throughput, and the available instrumentation. For methods sensitive to matrix effects, LLE may provide a more robust and reliable approach for the bioanalysis of Cabozantinib.
References
- 1. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of Analytical Methods for Cabozantinib Quantification Using Cabozantinib-d4
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Reliable Analytical Results
In the landscape of pharmaceutical analysis, the robustness of an analytical method is paramount, ensuring that small, deliberate variations in method parameters do not significantly affect the accuracy and precision of the results.[1][2] This guide provides a comparative evaluation of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cabozantinib, a potent tyrosine kinase inhibitor, utilizing its deuterated analog, Cabozantinib-d4, as an internal standard.[3][4][5] The use of a stable isotope-labeled internal standard like this compound is a key strategy in developing a robust bioanalytical method, as it effectively compensates for variability in sample preparation and instrument response.[6][7]
Comparative Analysis of LC-MS/MS Method Performance
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Cabozantinib in human plasma, employing this compound as the internal standard. This data, compiled from published studies, highlights the method's accuracy, precision, and stability under various conditions, which are critical indicators of its robustness.
Table 1: Accuracy and Precision of Cabozantinib Quantification
| Concentration Level | Nominal Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lower Limit of Quantitation (LLOQ) | 50 | 103.4 - 105.4 | <5.0 |
| Quality Control - Low (QCL) | 150 | 103.4 - 105.4 | <5.0 |
| Quality Control - Medium (QCM) | 1500 | 103.4 - 105.4 | <5.0 |
| Quality Control - High (QCH) | 4000 | 103.4 - 105.4 | <5.0 |
| (Data synthesized from a representative validated LC-MS/MS method)[8] |
Table 2: Stability of Cabozantinib in Human Plasma Under Various Conditions
| Stability Condition | Duration | Temperature | Stability (% of Initial Concentration) |
| Freeze-Thaw Stability | 3 Cycles | -80°C to Room Temp | 97.7 - 104.9 |
| Short-Term Stability | 4 hours | Room Temperature | 100.1 - 104.9 |
| Long-Term Stability | 3 months | -80°C | 103.4 - 111.4 |
| (Data synthesized from a representative validated LC-MS/MS method)[8] |
The Role of this compound in Enhancing Method Robustness
This compound is a deuterium-labeled version of Cabozantinib.[3] In LC-MS/MS analysis, it is added to samples at a known concentration at the beginning of the sample preparation process. Since this compound is chemically identical to Cabozantinib but has a different mass, it co-elutes with the analyte during chromatography and is detected separately by the mass spectrometer. Any loss of analyte during extraction, or variations in ionization efficiency, will be mirrored by the internal standard. This allows for accurate quantification based on the ratio of the analyte's response to the internal standard's response, thereby significantly improving the method's robustness.
Experimental Protocol for Robustness Testing
To formally evaluate the robustness of an analytical method for Cabozantinib using this compound, a systematic study should be conducted where critical method parameters are intentionally varied within a predefined range. The following protocol outlines a typical approach for a robustness study of an LC-MS/MS method.
Objective: To assess the capacity of the analytical method to remain unaffected by small, deliberate variations in chromatographic and sample preparation parameters.
Parameters to be Investigated (and their variations):
-
HPLC Column Temperature: ± 5°C from the nominal temperature (e.g., 35°C, 40°C, 45°C).
-
Mobile Phase Flow Rate: ± 5% of the nominal flow rate (e.g., 0.475 mL/min, 0.5 mL/min, 0.525 mL/min).
-
Mobile Phase Composition: ± 2% absolute in the organic solvent composition (e.g., if the mobile phase is 60% acetonitrile, test 58% and 62%).
-
pH of the Aqueous Mobile Phase: ± 0.2 pH units from the nominal pH.
-
Different HPLC Columns: Test columns from different manufacturing lots.
-
Sample Extraction: Vary the vortexing time (± 30 seconds) and centrifugation speed (± 500 rpm) during the protein precipitation step.
Methodology:
-
Prepare a set of quality control (QC) samples at low and high concentrations of Cabozantinib in the appropriate biological matrix (e.g., human plasma).
-
For each parameter variation, analyze a set of QC samples in replicate (n=3 or 6).
-
The analysis should be performed by different analysts on different days to also assess intermediate precision.
-
The results (calculated concentrations of Cabozantinib) obtained under the varied conditions are then compared to the results obtained under the nominal (unchanged) method conditions.
Acceptance Criteria:
The mean concentration and the coefficient of variation (%CV) for each set of QC samples under the varied conditions should not deviate by more than 15% from the results obtained under the nominal conditions.
Visualizing Key Pathways and Workflows
To better understand the context of Cabozantinib's application and the process of method evaluation, the following diagrams are provided.
Caption: Cabozantinib inhibits multiple tyrosine kinase receptors.
Caption: Workflow for evaluating analytical method robustness.
References
Inter-laboratory Comparison of Cabozantinib Quantification with Cabozantinib-d4: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Cabozantinib in human plasma using Cabozantinib-d4 as an internal standard. The information is compiled from various validated bioanalytical studies to aid researchers in selecting and implementing robust quantification assays.
Introduction
Cabozantinib is a potent multi-tyrosine kinase inhibitor that targets pathways involved in tumor progression, including MET, vascular endothelial growth factor receptor (VEGFR), and AXL.[1][2] Accurate quantification of Cabozantinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively corrects for matrix effects and variations in sample processing.[3][4] This guide summarizes and compares the performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods from various laboratories.
Comparative Quantitative Data
The following tables present a summary of the quantitative performance characteristics of different LC-MS/MS methods for Cabozantinib quantification using this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method A | Method B | Method C |
| Chromatography Column | Xbridge C18, 50 x 4.6 mm, 5 µm[3] | Phenomenex Synergi Polar RP, 4 µm, 2 x 50 mm[4][5] | X-Bridge, 2.1 mm × 100 mm, 3.5 µ[6] |
| Mobile Phase | 10mM Ammonium formate and Methanol (20:80 v/v)[3] | Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water[4][5] | 0.2% formic acid: acetonitrile (40:60 v/v)[6] |
| Flow Rate | 0.7 mL/min[3] | Not Specified | 0.12 ml/min[6] |
| Run Time | 3 min[3] | 5 min[4][5] | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] | Positive Electrospray Ionization (ESI+)[4][5] | Positive Electrospray Ionization (ESI+)[6] |
| MRM Transition (Cabozantinib) | m/z 502.2 → 391.1[3] | m/z 502.0 > 323.0[5] | m/z 502.2 > 323[6] |
| MRM Transition (this compound) | m/z 506.3 → 391.2[3] | m/z 506.0 > 323.0[5] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method A | Method B | Method C |
| Linearity Range | 5.0-5000.0 pg/mL[3] | 50–5000 ng/mL[4][7] | 5 ng/ml to 75 ng/ml[6] |
| Correlation Coefficient (r²) | ≥ 0.9994[3] | Not Specified | 0.999[6] |
| Intra-day Precision (%CV) | 1.95 to 2.37%[3] | <5.0%[4][7] | Not Specified |
| Inter-day Precision (%CV) | 2.93 to 9.3%[3] | <5.0%[4][7] | Not Specified |
| Intra-day Accuracy (%) | 101.4 to 102.4%[3] | 103.4–105.4%[4][7] | Not Specified |
| Inter-day Accuracy (%) | 99.5 to 104.8%[3] | 103.4–105.4%[4][7] | Not Specified |
| Recovery (%) | Not Specified | 103.0–107.7%[5] | Not Specified |
| LLOQ | 5.0 pg/mL[3] | 50 ng/mL[5] | 5 ng/ml[6] |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the quantification of Cabozantinib.
1. Sample Preparation (Liquid-Liquid Extraction - Method A) [3]
-
To 400 µL of plasma sample, add 100 µL of this compound internal standard (10 ng/mL).
-
Vortex the mixture for 5 minutes.
-
Add 100 µL of 0.1N NaOH solution and 3 mL of extraction solvent (ethyl acetate: dichloromethane 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Sample Preparation (Protein Precipitation - Method B) [4][5]
-
To 50 µL of human plasma, add the internal standard, [D4]-cabozantinib.
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly into the LC-MS/MS system.
3. Chromatographic Conditions (Representative Method)
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm[3]
-
Mobile Phase: An isocratic mobile phase composed of 10mM Ammonium formate and Methanol in a ratio of (20:80 v/v)[3]
-
Flow Rate: 0.7 mL/min[3]
-
Column Temperature: 40 °C[3]
-
Injection Volume: 5 µL[3]
4. Mass Spectrometric Conditions (Representative Method)
-
Instrument: Tandem Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)[3]
-
Transitions:
Visualizations
Caption: Experimental workflow for Cabozantinib quantification.
Caption: Cabozantinib signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. cabometyxhcp.com [cabometyxhcp.com]
- 3. scielo.br [scielo.br]
- 4. quantitation-of-cabozantinib-in-human-plasma-by-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 5. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Cabozantinib Bioanalysis: Cabozantinib-d4 versus ¹³C-labeled Cabozantinib
In the quantitative bioanalysis of the tyrosine kinase inhibitor Cabozantinib using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. Stable isotope-labeled (SIL) analogs of the analyte are the preferred choice, with deuterated (e.g., Cabozantinib-d4) and ¹³C-labeled versions being the most common. This guide provides a comparative overview of the performance of this compound and the theoretical advantages of ¹³C-labeled Cabozantinib as internal standards, supported by experimental data for this compound from published bioanalytical method validation studies.
Theoretical Performance Comparison: Deuteration vs. ¹³C-Labeling
Stable isotope-labeled internal standards are considered the gold standard because they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] However, the choice of isotope can influence performance.
This compound (Deuterated Internal Standard):
Deuterium-labeled standards are widely used due to their lower cost of synthesis.[2] However, they can present several analytical challenges:
-
Isotope Effect: The most significant potential issue is the "deuterium isotope effect," which can alter the physicochemical properties of the molecule. This is because deuterium has a mass that is 100% greater than protium (¹H), leading to stronger C-D bonds compared to C-H bonds.[3] This can result in a slight chromatographic shift, causing the deuterated standard to elute at a different retention time than the native analyte.[4] If this shift occurs in a region of variable matrix effects (ion suppression or enhancement), the internal standard may not accurately compensate for these effects, leading to biased quantification.[5][6]
-
In-source Back-Exchange: While less common for stable labels, there is a theoretical risk of hydrogen-deuterium exchange, especially if the deuterium atoms are in labile positions.[7]
¹³C-labeled Cabozantinib (Heavy Carbon Internal Standard):
Carbon-13 labeled standards are often considered superior for several reasons:[2][7]
-
No Chromatographic Shift: The relative mass difference between ¹³C and ¹²C is smaller, and the label is integral to the carbon backbone of the molecule. This results in identical chromatographic behavior to the unlabeled analyte, ensuring co-elution.[3] Co-elution is paramount for the accurate correction of matrix effects.[5]
-
Greater Stability: The ¹³C label is chemically more stable and not subject to exchange reactions during sample processing or analysis.[8]
The following diagram illustrates the potential impact of the choice of internal standard on the analytical workflow and data quality.
Performance Data for this compound as an Internal Standard
Several studies have successfully developed and validated bioanalytical methods for Cabozantinib in human plasma using this compound as the internal standard. The quantitative data from these studies demonstrate that, with careful method development, this compound can perform robustly.
| Performance Metric | Study 1[1][9][10] | Study 2[2][11] |
| Linearity Range | 5.0 - 5000.0 pg/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 | > 0.99 |
| Intra-day Precision (%CV) | 1.95 - 2.37% | < 5.0% |
| Inter-day Precision (%CV) | 2.93 - 9.3% | < 5.0% |
| Intra-day Accuracy | 101.4 - 102.4% | 103.4 - 105.4% |
| Inter-day Accuracy | 99.5 - 104.8% | 103.4 - 105.4% |
| Recovery (Analyte) | 89.7 - 91.2% | 103.0 - 107.7% |
| Recovery (IS) | 92.5% | Not explicitly stated |
| Matrix Effect | Not explicitly quantified | -47.5 to -41.3% |
These data indicate that the methods using this compound are accurate, precise, and sensitive. The matrix effect observed in Study 2 was significant but was adequately compensated for by the deuterated internal standard, as evidenced by the acceptable accuracy and precision of the quality control samples.[2]
Experimental Protocols for Cabozantinib Analysis Using this compound
The following are summarized experimental protocols from published methods that utilize this compound as an internal standard.
Method 1: High-Sensitivity Analysis in Human Plasma[1][10]
-
Sample Preparation: Liquid-Liquid Extraction (LLE).
-
To 400 µL of plasma, add 100 µL of this compound internal standard (10 ng/mL).
-
Add 100 µL of 0.1N NaOH and 3 mL of extraction solvent (ethyl acetate: dichloromethane 80:20 v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
The organic layer is transferred and evaporated to dryness.
-
The residue is reconstituted and injected into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: Xbridge C18, 50 x 4.6 mm, 5 µm.
-
Mobile Phase: 10mM Ammonium formate and Methanol (20:80 v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40 °C.
-
Retention Time: Approximately 0.9 ± 0.2 min for both analyte and IS.[9]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Cabozantinib: m/z 502.2 → 391.1
-
This compound: m/z 506.3 → 391.2[9]
-
-
Method 2: Analysis in Human Plasma[2][12]
-
Sample Preparation: Protein Precipitation.
-
To 50 µL of plasma, add 10 µL of this compound internal standard (2 µg/mL).
-
Add 200 µL of acetonitrile.
-
Vortex for 30 seconds and centrifuge at 17,200 x g for 10 minutes.
-
The supernatant is transferred to an autosampler vial for injection.
-
-
Liquid Chromatography:
-
Column: Phenomenex Synergi Polar RP, 50 × 2.0 mm, 4 µm.
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Run Time: 5 minutes.
-
Retention Time: 1.5 min for both analyte and IS.[2]
-
-
Mass Spectrometry:
-
Ionization: ESI, Positive Mode.
-
MRM Transitions:
-
Cabozantinib: m/z 502.0 → 323.0
-
This compound: m/z 506.0 → 323.0[2]
-
-
Conclusion
For the bioanalysis of Cabozantinib, this compound has been demonstrated to be a suitable internal standard, yielding methods with high accuracy, precision, and sensitivity. The validation data from multiple laboratories confirm its utility. However, the potential for chromatographic shifts due to the deuterium isotope effect remains a theoretical concern that must be carefully evaluated during method development.
A ¹³C-labeled Cabozantinib internal standard is, in principle, the superior choice as it is not susceptible to the deuterium isotope effect, guaranteeing co-elution with the analyte and providing the most reliable compensation for matrix effects. While typically more expensive, the use of a ¹³C-labeled standard can mitigate the risks associated with deuterated standards and may lead to a more robust and reliable bioanalytical method. Researchers and drug development professionals should weigh the cost against the potential for improved data quality when selecting an internal standard for Cabozantinib quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Cabozantinib in Human Plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Home - Cerilliant [cerilliant.com]
- 9. scielo.br [scielo.br]
- 10. scispace.com [scispace.com]
- 11. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Cabozantinib-d4
For researchers and scientists engaged in the vital work of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Cabozantinib-d4, a deuterated analog of a potent receptor tyrosine kinase inhibitor. Adherence to these protocols is critical for protecting laboratory personnel and the environment from exposure to this cytotoxic compound.
This compound, used as a reference standard in analytical and research settings, requires the same cautious handling and disposal as its non-deuterated counterpart, Cabozantinib, which is classified as an antineoplastic agent.[1][2][3] Improper disposal can lead to significant health risks and regulatory non-compliance.[4]
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards. Cabozantinib is known to cause skin and serious eye irritation.[5][6] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Gloves | Double chemotherapy-grade gloves with reinforced fingertips and long cuffs.[3][7] |
| Eye Protection | Safety goggles or a face shield to protect against splashes.[2][8] |
| Lab Coat | A long-sleeved, impermeable gown that is cuffed and can be tied in the back.[7] |
| Respiratory | A respirator mask (P2/N95) should be used, especially when handling the powder form, to avoid inhalation.[3][6][8] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and materials contaminated with it is high-temperature incineration.[4][8][9] This process must be managed by a licensed hazardous waste disposal vendor.
Experimental Protocol: Segregation and Collection of this compound Waste
-
Identify and Segregate: All items that have come into contact with this compound must be considered cytotoxic waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, plates).
-
Contaminated consumables (e.g., gloves, gowns, bench paper).
-
Solutions containing this compound.
-
Sharps (e.g., needles, scalpels).
-
-
Use Designated Waste Containers:
-
Non-sharps solid waste: Dispose of in a designated, leak-proof, and puncture-resistant container with a purple lid and clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[4] These are often yellow containers with purple lids.
-
Sharps waste: All sharps contaminated with this compound must be placed directly into a designated cytotoxic sharps container, which is also typically purple-lidded.[4][7]
-
Liquid waste: Collect liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Arrange for Professional Disposal:
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol: this compound Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE as described in Table 1.
-
Contain the Spill:
-
For liquid spills, cover with an absorbent material from a chemotherapy spill kit.
-
For powder spills, carefully cover with damp absorbent pads to avoid generating dust.
-
-
Clean the Area:
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cabozantinib D4 | CAS No: NA [aquigenbio.com]
- 3. web.uri.edu [web.uri.edu]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. aksci.com [aksci.com]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. kmpharma.in [kmpharma.in]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
